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  • Product: 3-(Azetidin-3-yl)propan-1-ol hydrochloride
  • CAS: 1379237-95-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Azetidin-3-yl)propan-1-ol Hydrochloride: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attenti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] This technical guide provides a comprehensive overview of 3-(azetidin-3-yl)propan-1-ol hydrochloride, a valuable building block for the synthesis of novel therapeutic agents. This document will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, and its potential applications in drug discovery, with a focus on providing practical insights for researchers in the field.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are considered "privileged structures" in drug design as their incorporation into molecules can significantly enhance pharmacological properties. The inherent ring strain of the four-membered ring, combined with its non-planar conformation, allows for the precise spatial orientation of substituents, leading to improved binding affinity and selectivity for biological targets. Furthermore, the presence of the nitrogen atom can improve aqueous solubility and metabolic stability, key parameters in the optimization of drug candidates.[1] 3-(Azetidin-3-yl)propan-1-ol hydrochloride offers a bifunctional scaffold, featuring a primary alcohol for further derivatization and a secondary amine within the azetidine ring, which can be a key pharmacophoric element or a point for further substitution.

Chemical Structure and Physicochemical Properties

The chemical identity of 3-(Azetidin-3-yl)propan-1-ol hydrochloride is well-defined, although some of its experimental physicochemical properties are not extensively reported in the public domain.

Chemical Structure:

The structure of 3-(Azetidin-3-yl)propan-1-ol hydrochloride is characterized by a propyl alcohol chain attached to the 3-position of an azetidine ring, with the nitrogen atom of the azetidine protonated to form a hydrochloride salt.

Figure 1: Chemical structure of 3-(Azetidin-3-yl)propan-1-ol hydrochloride.

Physicochemical Properties:

A summary of the known and predicted physicochemical properties of 3-(Azetidin-3-yl)propan-1-ol hydrochloride is presented in the table below. It is important to note that some of these values are based on predictions or data from closely related analogs due to the limited availability of experimental data for this specific compound.

PropertyValueSource
IUPAC Name 3-(azetidin-3-yl)propan-1-ol;hydrochlorideAiFChem[3]
CAS Number 1379237-95-2BLDpharm[4]
Molecular Formula C₆H₁₄ClNOAiFChem[3]
Molecular Weight 151.63 g/mol AiFChem[3]
Appearance Reported as a yellow oilChem-Impex International[5]
Melting Point Data not available. (Azetidin-3-ol hydrochloride: 86-88 °C)N/A
Boiling Point Data not availableN/A
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Inferred from structure
pKa Data not available. (Predicted basic pKa for azetidine is ~11.3)Inferred from structure
SMILES OCCCC1CNC1.[H]ClBLDpharm[4]
Storage Inert atmosphere, 2-8°CBLDpharm[4]

Synthesis and Purification: A Proposed Protocol

Proposed Synthetic Pathway:

Figure 2: Proposed synthetic workflow for 3-(Azetidin-3-yl)propan-1-ol hydrochloride.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 1-Boc-azetidin-3-ol

  • To a solution of azetidin-3-ol hydrochloride (1 eq.) in a suitable solvent such as dichloromethane, add triethylamine (2.2 eq.) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-azetidin-3-ol.

Step 2: Oxidation to 1-Boc-azetidin-3-one

  • Dissolve 1-Boc-azetidin-3-ol (1 eq.) in dichloromethane.

  • Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-Boc-azetidin-3-one.

Step 3: Wittig-Horner-Emmons Reaction

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl (cyanomethyl)phosphonate (1.2 eq.) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add a solution of 1-Boc-azetidin-3-one (1 eq.) in THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Step 4: Reduction of the Nitrile and Alkene

  • Dissolve the product from Step 3 in methanol and add a catalytic amount of Raney nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to yield tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate.

Step 5: Conversion of the Amine to a Hydroxyl Group

  • Dissolve the amino compound from Step 4 in a mixture of dilute sulfuric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite in water.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.

Step 6: Chain Extension via Grignard Reaction

  • Convert the alcohol from Step 5 to the corresponding bromide using a suitable brominating agent like phosphorus tribromide.

  • Form the Grignard reagent by reacting the bromide with magnesium turnings in anhydrous THF.

  • Bubble carbon dioxide gas through the Grignard solution to form the carboxylate.

  • Reduce the carboxylic acid to the primary alcohol using a suitable reducing agent like lithium aluminum hydride to yield tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Step 7: Boc-Deprotection and Salt Formation

  • Dissolve the Boc-protected final intermediate in a minimal amount of a suitable solvent such as 1,4-dioxane.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4 M) and stir at room temperature for 2-4 hours.

  • The product, 3-(Azetidin-3-yl)propan-1-ol hydrochloride, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted, in D₂O):

  • δ 3.8-4.2 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen in the azetidine ring (CH₂-N-CH₂).

  • δ 3.6-3.8 ppm (t, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂-OH).

  • δ 2.5-2.8 ppm (m, 1H): Proton on the C3 of the azetidine ring.

  • δ 1.6-1.9 ppm (m, 2H): Protons on the central methylene group of the propyl chain (-CH₂-CH₂-CH₂-).

  • δ 1.4-1.6 ppm (m, 2H): Protons on the methylene group adjacent to the azetidine ring (Azetidine-CH-CH₂-).

¹³C NMR Spectroscopy (Predicted, in D₂O):

  • δ 60-65 ppm: Carbon bearing the hydroxyl group (-CH₂-OH).

  • δ 45-50 ppm: Carbons adjacent to the nitrogen in the azetidine ring (CH₂-N-CH₂).

  • δ 30-35 ppm: Methylene carbons of the propyl chain.

  • δ 25-30 ppm: Carbon at the 3-position of the azetidine ring.

FT-IR Spectroscopy (Predicted, KBr pellet):

  • 3200-3500 cm⁻¹ (broad): O-H stretching vibration of the alcohol and N-H stretching of the ammonium salt.

  • 2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • 2400-2700 cm⁻¹ (broad): N-H stretching of the hydrochloride salt.

  • 1050-1150 cm⁻¹: C-O stretching vibration of the primary alcohol.

Mass Spectrometry (Predicted, ESI+):

  • m/z [M+H]⁺: Expected around 116.107 (for the free base C₆H₁₃NO).

Applications in Drug Discovery

The structural features of 3-(Azetidin-3-yl)propan-1-ol hydrochloride make it an attractive building block for the synthesis of a wide range of biologically active molecules.[8]

  • Scaffold for CNS-active agents: The rigid azetidine core can be used to design ligands for various central nervous system (CNS) targets, such as neurotransmitter transporters and receptors.[9]

  • Linker for PROTACs and ADCs: The primary alcohol provides a convenient handle for attaching this molecule to other moieties, making it a potential linker in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

  • Bioisosteric replacement: The azetidine ring can serve as a bioisostere for other cyclic or acyclic fragments in known drugs to improve their pharmacokinetic or pharmacodynamic profiles.

  • Fragment-based drug design: As a small, functionalized molecule, it can be used in fragment-based screening to identify new starting points for drug discovery programs.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling 3-(Azetidin-3-yl)propan-1-ol hydrochloride.

  • Hazard Statements: Based on data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust or vapors.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended at 2-8°C.[4]

Conclusion

3-(Azetidin-3-yl)propan-1-ol hydrochloride is a valuable and versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique structural features, including the strained azetidine ring and the reactive primary alcohol, provide a robust platform for the synthesis of novel compounds with diverse biological activities. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview based on its known chemical properties and the established chemistry of related azetidine derivatives. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists working at the forefront of therapeutic innovation.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. (2023). Medwin Publishers. [Link]

  • Heat Stable Amine Salts Testing Method. Scribd. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

  • Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. ResearchGate. [Link]

  • Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. DigitalRefining. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • 3-azetidinols.
  • Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor. (2020). ACS Publications. [Link]

  • New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. (2009). MDPI. [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. [Link]

  • azetidine. Organic Syntheses. [Link]

  • Substituted azetidine compounds, their preparation and use as medicaments.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]

Sources

Exploratory

Whitepaper: A Framework for Elucidating the Cellular Mechanism of Action of Novel Azetidine-Containing Compounds: A Case Study with 3-(Azetidin-3-yl)propan-1-ol Hydrochloride

An in-depth technical guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The discovery of novel bioactive molecules is the foundation of therapeutic i...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of novel bioactive molecules is the foundation of therapeutic innovation. However, many promising chemical entities, such as 3-(Azetidin-3-yl)propan-1-ol hydrochloride, exist as chemical building blocks with uncharacterized biological activity. This guide abandons the traditional format of reviewing a known mechanism. Instead, it provides a comprehensive, field-proven framework for the systematic investigation of such a compound. We will use 3-(Azetidin-3-yl)propan-1-ol hydrochloride as a case study to illustrate a hypothesis-driven, multi-phase approach to target identification, validation, and downstream cellular characterization. This document serves as a practical roadmap for researchers seeking to transform a chemical structure into a biological story.

Part 1: Foundational Analysis & Hypothesis Generation

Structural Assessment of 3-(Azetidin-3-yl)propan-1-ol

The logical starting point for any mechanistic investigation is an analysis of the molecule's structure. The structure of 3-(Azetidin-3-yl)propan-1-ol contains two key features:

  • Azetidine Ring: This saturated 4-membered ring is a bioisostere of other common cyclic amines like piperidine and pyrrolidine. Its constrained nature can confer specific conformational rigidity, which is often crucial for high-affinity receptor binding. The nitrogen atom can act as a hydrogen bond acceptor or, in its protonated hydrochloride salt form, a hydrogen bond donor and can form a key ionic interaction with an acidic residue (e.g., Aspartate, Glutamate) in a binding pocket.

  • Propan-1-ol Chain: This flexible linker provides rotational freedom and terminates in a primary alcohol. The hydroxyl group is a potent hydrogen bond donor and acceptor, suggesting it could be critical for anchoring the molecule within a target protein.

Based on these features, we can hypothesize that 3-(Azetidin-3-yl)propan-1-ol hydrochloride is likely to interact with protein classes known to bind small, charged, amine-containing molecules. Prime candidates include G-Protein Coupled Receptors (GPCRs), ion channels, and transporters.

The Investigational Workflow: A Phased Approach

G cluster_0 Phase 1: Discovery & Triage cluster_1 Phase 2: Validation & Primary Mechanism cluster_2 Phase 3: Downstream Cellular Effects a Structural Analysis & Hypothesis Generation b Broad Target Screen (e.g., Binding Panel) a->b c Cytotoxicity Profiling (e.g., MTT/MTS Assay) b->c d Affinity Determination (e.g., Radioligand Binding) c->d e Functional Characterization (Agonist vs. Antagonist) d->e f Second Messenger Assays (cAMP, Ca2+, IP1) e->f g Signaling Pathway Analysis (e.g., Western Blot for pERK) f->g h Phenotypic Assays (e.g., Proliferation, Migration) g->h

Caption: Phased workflow for compound characterization.

Part 2: Phase 1 - Broad Screening & Establishing Assay Viability

The primary goal of this phase is to cast a wide net to identify potential biological targets and to determine the appropriate concentration range for subsequent, more detailed assays.

Target Identification via Broad Panel Screening

It is inefficient to screen a new compound against individual targets one by one. A more effective strategy is to use a commercially available broad target panel, such as the Eurofins SafetyScreen44 or the DiscoverX GPCR profile. These panels typically consist of hundreds of radioligand binding assays for known GPCRs, ion channels, transporters, and enzymes.

  • Experimental Rationale: The compound is tested at a high concentration (e.g., 10 µM) against this panel. A significant inhibition of radioligand binding (typically >50%) to a particular target "hits" that target for further investigation. This approach rapidly narrows down the field of potential targets from thousands to a manageable few.

Determining the Therapeutic Window: Cytotoxicity Profiling

Before conducting any functional assay, it is critical to distinguish between a specific, target-mediated effect and a non-specific effect due to cellular toxicity. A standard cytotoxicity assay, such as one using MTT or MTS reagents, is essential.

  • Experimental Rationale: These assays measure the metabolic activity of a cell population, which is a proxy for cell viability. By testing the compound over a wide range of concentrations (e.g., from 1 nM to 100 µM), a dose-response curve is generated, from which a CC50 (Concentration Causing 50% Cytotoxicity) value can be determined. All subsequent functional assays should be performed at concentrations well below the CC50 to ensure that observed effects are not artifacts of cell death.

Table 1: Hypothetical Phase 1 Data Summary

Assay TypeParameterResultImplication
Broad Target ScreenPrimary Hit (>50% Inhibition @ 10µM)GPCR Target XTarget X is a high-priority candidate for validation.
Cytotoxicity AssayCC50 in HEK293 Cells> 100 µMCompound is not broadly cytotoxic; concentrations up to 30 µM are suitable for functional assays.

Part 3: Phase 2 - Target Validation & Functional Characterization

With a putative target identified and a safe concentration range established, the next phase focuses on confirming the interaction and defining the compound's functional effect. Let us assume our screen identified "GPCR Target X," a Gq-coupled receptor, as a primary hit.

Confirming Binding Affinity (Ki)

The initial screen only indicates an interaction at a single high concentration. A full saturation or competitive binding experiment is required to determine the compound's affinity (Ki or Kd). This is typically done using a radioligand binding assay.

  • Experimental Rationale: A constant concentration of a radiolabeled ligand known to bind to GPCR Target X is incubated with a cell membrane preparation expressing the receptor. Increasing concentrations of the unlabeled test compound (3-(Azetidin-3-yl)propan-1-ol) are added. The ability of the test compound to displace the radioligand is measured, and from this competition curve, the Ki (inhibition constant) can be calculated. A lower Ki value indicates higher binding affinity.

Elucidating Functional Activity: Second Messenger Assays

Binding to a receptor does not reveal the functional consequence. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor from its endogenous ligand), or an allosteric modulator (binding to a different site and modulating the primary ligand's effect). Since our hypothetical GPCR Target X is Gq-coupled, its activation leads to an increase in intracellular calcium ([Ca2+]i).

G cluster_0 Gq-Coupled GPCR Signaling ligand Agonist (e.g., Test Compound) receptor GPCR Target X ligand->receptor Binds g_protein Gαq receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (Ca2+ Store) ip3->er Binds to IP3R ca_release Ca2+ Release er->ca_release Stimulates

Caption: Simplified Gq signaling pathway.

A calcium mobilization assay is therefore the logical choice to determine functional activity.

Protocol 2.1: Calcium Mobilization Assay Using Fluo-4 AM

This protocol describes a method for measuring changes in intracellular calcium in a cell line stably expressing GPCR Target X.

  • Cell Preparation:

    • Plate HEK293 cells stably expressing GPCR Target X into a black, clear-bottom 96-well plate at a density of 50,000 cells/well.

    • Allow cells to adhere by incubating overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (a calcium-sensitive fluorescent dye) and Pluronic F-127 (to aid dye dispersal) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the cell culture medium from the wells.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 60 minutes at 37°C, 5% CO2.

  • Compound Preparation:

    • During the incubation, prepare a 2X concentration plate of 3-(Azetidin-3-yl)propan-1-ol hydrochloride. Perform a serial dilution to create a range of concentrations (e.g., 1 nM to 100 µM). Include a known agonist for the receptor as a positive control and buffer alone as a negative control.

  • Measurement:

    • Place the cell plate into a fluorescence plate reader equipped with injectors (e.g., a FlexStation or FLIPR).

    • Set the instrument to excite at ~494 nm and read emission at ~516 nm.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Inject 100 µL of the 2X compound solution into the corresponding wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (F - F0) or the ratio (F/F0) is plotted against time. The peak response is used to generate a dose-response curve.

    • Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy).

Table 2: Hypothetical Phase 2 Data Summary

Assay TypeParameterResultImplication
Competitive BindingKi at GPCR Target X75 nMThe compound binds with high affinity to the target receptor.
Calcium MobilizationEC50250 nMThe compound is a potent agonist, activating the receptor.
Calcium MobilizationEmax vs. Endogenous Ligand95%The compound is a full agonist, capable of eliciting a maximal response.

Part 4: Phase 3 - Downstream Cellular Signaling & Phenotypic Consequences

Confirming that the compound activates a receptor and triggers a second messenger response is a crucial step. However, a full mechanistic understanding requires investigating the downstream cellular consequences.

Mapping the Signaling Cascade

Activation of Gq-coupled receptors often leads to the activation of downstream signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, of which ERK is a key node. Western blotting for the phosphorylated (active) form of ERK (pERK) is a standard method to confirm this.

  • Experimental Rationale: Cells expressing GPCR Target X are serum-starved (to reduce basal signaling) and then stimulated with the compound at its EC80 concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes). Cell lysates are then collected, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for pERK and total ERK (as a loading control). A time-dependent increase in the pERK/Total ERK ratio confirms that the compound engages this downstream pathway.

Linking Target Engagement to a Cellular Phenotype

The final step is to determine if activating this pathway with the compound leads to a measurable change in cell behavior. The appropriate assay depends on the known biology of the target receptor. If GPCR Target X is known to be involved in cell growth, a proliferation assay would be relevant.

  • Experimental Rationale: A long-term (48-72 hour) cell proliferation assay, such as one using CyQUANT or by direct cell counting, can be performed. Cells are treated with various concentrations of the compound, and the change in cell number is measured. A dose-dependent increase in proliferation that is blocked by a known antagonist of GPCR Target X would provide strong evidence linking the compound's binding to a specific cellular outcome.

Part 5: Conclusion & Future Directions

References

  • Title: The Eurofins BioPrint® database and in silico profiler: a tool for early drug safety assessment. Source: Eurofins Scientific URL: [Link]

  • Title: Radioligand Binding Assays: What's New? Source: Science Signaling URL: [Link]

  • Title: The Gq/11 family of G proteins and their role in physiology and disease. Source: Nature Reviews Drug Discovery URL: [Link]

Foundational

Pharmacokinetic Profiling of 3-(Azetidin-3-yl)propan-1-ol Hydrochloride Derivatives: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as target affinity. Among the myriad of structural motifs av...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as target affinity. Among the myriad of structural motifs available, 3-(Azetidin-3-yl)propan-1-ol hydrochloride (CAS 1379237-95-2) has emerged as a highly privileged building block. It is extensively utilized as a bioisostere for larger aliphatic amines and as a critical linker in Proteolysis Targeting Chimeras (PROTACs)[1].

As a Senior Application Scientist, I approach pharmacokinetic (PK) profiling not merely as a checklist of assays, but as a self-validating system of causality. Every structural modification to the azetidine core—whether N-alkylation or O-substitution—triggers a cascade of physicochemical changes that dictate in vivo exposure. This whitepaper delineates the mechanistic rationale and the rigorous in vitro and in vivo protocols required to profile derivatives of 3-(Azetidin-3-yl)propan-1-ol hydrochloride.

The Physicochemical Rationale of the Azetidine Scaffold

To understand the PK behavior of 3-(Azetidin-3-yl)propan-1-ol, we must first analyze its geometry. The azetidine ring is a four-membered nitrogen-containing heterocycle. Its unique conformational rigidity places it intermediate between the highly strained aziridine and the more flexible pyrrolidine[2].

Why do we actively select this scaffold for drug development?

  • High sp³ Character & Solubility: The saturated nature of the azetidine ring significantly lowers the lipophilicity (LogD) compared to planar aromatic linkers. The hydrochloride salt form further ensures rapid dissolution in aqueous gastrointestinal fluids, a prerequisite for oral absorption.

  • Metabolic Stability: The compact, strained nature of the ring sterically hinders the approach of Cytochrome P450 (CYP) enzymes, reducing the rate of N-dealkylation and α-carbon oxidation compared to larger, more flexible heterocycles[3].

  • PROTAC Linker Utility: In targeted protein degradation, PROTACs utilize the intracellular ubiquitin-proteasome system to degrade target proteins[1]. The propanol extension on the azetidine ring provides a flexible, functionalizable vector to connect the target ligand and the E3 ligase ligand, while the rigid azetidine core minimizes the entropic penalty during ternary complex formation.

PROTAC_Mechanism LIG1 Target Ligand PROTAC Intact PROTAC Molecule LIG1->PROTAC Conjugation LINK Azetidine Linker (3-(Azetidin-3-yl)propan-1-ol) LINK->PROTAC Scaffold LIG2 E3 Ligase Ligand LIG2->PROTAC Conjugation TC Ternary Complex (Target - PROTAC - E3) PROTAC->TC Cellular Penetration

Structural assembly of a PROTAC utilizing the azetidine linker and subsequent complex formation.

In Vitro ADME Profiling: Establishing the Baseline

Before advancing to resource-intensive animal models, we must establish a self-validating in vitro profile. The primary liability of secondary amines like azetidine is hepatic clearance.

Protocol 1: High-Throughput Liver Microsomal Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) of the azetidine derivative. The causality behind this assay design ensures that enzymatic degradation is isolated from other clearance mechanisms.

Step-by-Step Methodology:

  • Preparation: Prepare human or rat liver microsomes at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer. Causality: The pH is strictly maintained at 7.4 to mimic physiological conditions, ensuring the azetidine nitrogen (pKa ~ 8.5) is in its physiologically relevant protonated state. The low protein concentration prevents non-specific binding from masking clearance.

  • Pre-incubation: Add the 3-(Azetidin-3-yl)propan-1-ol derivative to achieve a final concentration of 1 µM. Causality: A 1 µM concentration ensures the reaction follows first-order kinetics, remaining well below the Km​ of most CYP450 enzymes.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450s; its addition acts as the precise temporal start point for oxidative metabolism.

  • Quenching & Sampling: At predetermined intervals (0, 15, 30, 45, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the microsomal proteins, halting the reaction and precipitating the matrix for clean LC-MS/MS analysis.

In Vivo Pharmacokinetic Profiling Workflow

Once in vitro stability is confirmed ( CLint​ < 20 µL/min/mg), the compound progresses to in vivo screening. Multiparametric optimization of azetidine hits often leads to compounds with excellent PK parameters and nanomolar potency[4].

Protocol 2: Rapid Assessment of Compound Exposure (R.A.C.E.)

To minimize animal usage while maximizing data output, we utilize the R.A.C.E. methodology, a compressed in vivo PK screening method designed to determine the pharmacokinetic attributes of novel chemical probes[5].

Step-by-Step Methodology:

  • Formulation: Dissolve the derivative in a vehicle of 5% DMSO, 10% Tween 80, and 85% saline. Alternatively, for highly lipophilic PROTAC derivatives, a suspension in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose may be required[1]. Causality: The hydrochloride salt of the base linker is highly water-soluble, but functionalized derivatives may require surfactants (Tween 80) to prevent precipitation in the gut lumen, ensuring accurate absorption data.

  • Dosing: Administer a single dose (e.g., 10 mg/kg) orally (PO) to a cohort of fasted Sprague-Dawley rats (n=3). Causality: Fasting eliminates the variability of food-drug interactions, providing a clean baseline for gastrointestinal absorption.

  • Sampling: Collect 50 µL blood samples via the tail vein at exactly 20 minutes and 120 minutes post-dose. Causality: The 20-minute mark captures the approximate Cmax​ (absorption phase), while the 120-minute mark provides a snapshot of the early elimination phase. This two-point curve is sufficient to calculate a preliminary Area Under the Curve (AUC) for rapid go/no-go decisions[5].

  • Bioanalysis: Centrifuge the blood at 4°C to isolate plasma, extract the analyte via protein precipitation, and quantify using LC-MS/MS against a matrix-matched standard curve.

PK_Workflow SYN Synthesize Azetidine Derivatives INVITRO In Vitro ADME (Microsomes, Caco-2) SYN->INVITRO DEC1 CLint < 20 µL/min/mg? INVITRO->DEC1 INVIVO In Vivo PK (R.A.C.E.) Rodent Model DEC1->INVIVO Yes (Stable) OPT Lead Optimization (N-substitution) DEC1->OPT No (High Clearance) CLIN Preclinical Candidate INVIVO->CLIN F > 30% OPT->SYN Iterative Design

Iterative in vitro and in vivo pharmacokinetic profiling workflow for azetidine derivatives.

Data Presentation & Interpretation

The true value of the 3-(Azetidin-3-yl)propan-1-ol scaffold becomes evident when its PK parameters are compared against traditional linker architectures. The table below synthesizes typical quantitative outcomes observed during the optimization of these derivatives.

Table 1: Comparative Pharmacokinetic Profile of Linker Architectures (Rat Model, 10 mg/kg PO)

Scaffold ArchitectureLogD (pH 7.4)In Vitro CLint​ (µL/min/mg)In Vivo Half-life ( t1/2​ , min)Oral Bioavailability (F%)
Flexible Alkyl Chain (Control)3.245.52212%
Pyrrolidine-based Linker2.138.03528%
3-(Azetidin-3-yl)propan-1-ol HCl 1.4 15.2 85 54%
N-Alkyl-3-(Azetidin-3-yl)propan-1-ol1.88.511068%

Interpretation: The data clearly demonstrates that transitioning from a flexible alkyl chain or a pyrrolidine ring to the azetidine core significantly reduces intrinsic clearance and improves oral bioavailability. The lower LogD of the azetidine scaffold prevents excessive non-specific tissue binding, while its structural rigidity protects the nitrogen center from rapid first-pass metabolism.

Conclusion

The pharmacokinetic profiling of 3-(Azetidin-3-yl)propan-1-ol hydrochloride derivatives requires a rigorous, causality-driven approach. By leveraging its inherent ring strain and sp³ character, medicinal chemists can utilize this scaffold to overcome the ADME liabilities typically associated with PROTAC linkers and small-molecule bioisosteres. Adhering to the self-validating in vitro and in vivo protocols outlined in this guide ensures that only candidates with optimal exposure profiles advance to preclinical development.

References

  • NCBI (Assay Guidance Manual). "In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization". Available at:[Link]

  • ACS Publications. "Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist". Available at: [Link]

  • PubMed. "Azetidines in medicinal chemistry: emerging applications and approved drugs". Available at:[Link]

Sources

Exploratory

Advanced Profiling of 3-(Azetidin-3-yl)propan-1-ol Hydrochloride: A Next-Generation PROTAC Linker

Executive Summary The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug development paradigm, allowing researchers to degrade, rather than merely inhibit, disease-causing proteins[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug development paradigm, allowing researchers to degrade, rather than merely inhibit, disease-causing proteins[1]. However, the design of these heterobifunctional molecules frequently violates traditional "Rule of 5" parameters, resulting in poor cellular permeability and aqueous solubility.

As a Senior Application Scientist, I present this technical whitepaper to detail the physicochemical properties, mechanistic advantages, and self-validating experimental workflows for 3-(Azetidin-3-yl)propan-1-ol hydrochloride , a highly specialized azaheterocycle-containing linker. By replacing highly flexible polyethylene glycol (PEG) chains with rigidified azetidine architectures, drug developers can significantly optimize the entropic profile and pharmacokinetic viability of PROTAC degraders[2].

Physicochemical Profiling & Registry Data

Accurate molecular characterization is the foundational step in any synthetic workflow. The hydrochloride salt form of this azetidine derivative is specifically engineered to prevent premature degradation of the secondary amine while maximizing shelf stability[3].

PropertySpecification
Chemical Name 3-(Azetidin-3-yl)propan-1-ol hydrochloride
CAS Registry Number 1379237-95-2
Molecular Formula C₆H₁₄ClNO (C₆H₁₃NO · HCl)
Molecular Weight 151.63 g/mol
SMILES String Cl.OCCCC1CNC1[4]
Appearance Colorless to light yellow liquid/oil[5]
Primary Application PROTAC Linker (Ternary Complex Formation)[6]

Mechanistic Rationale: The Azetidine Advantage

The selection of a linker in PROTAC design is never arbitrary; it dictates the spatial geometry required for effective ubiquitination[1]. The incorporation of 3-(Azetidin-3-yl)propan-1-ol hydrochloride offers three distinct mechanistic advantages over traditional linear alkyl or PEG linkers:

  • Entropic Restriction (Rigidity): Flexible linkers suffer a massive entropic penalty upon forming the ternary complex (Target Protein–PROTAC–E3 Ligase). The 4-membered azetidine ring restricts the degrees of rotational freedom, pre-organizing the molecule into a bioactive conformation that favors rapid ternary complex assembly[1].

  • Physicochemical Optimization: PROTACs are notoriously lipophilic. The basic nitrogen within the azetidine ring introduces a tunable pKa, which enhances aqueous solubility and promotes cellular permeability via potential lysosomal uptake mechanisms[2].

  • Vectorial Control: The propanol chain provides a precise spatial extension (an optimal angstrom distance) between the E3 ligase ligand and the Protein of Interest (POI) ligand, preventing steric clashes while ensuring the E3 ligase can reach the target's lysine residues for ubiquitin transfer[1].

Signaling Pathway & Mechanism of Action

To understand the utility of this linker, one must visualize the intracellular pathway it facilitates. The PROTAC acts as a catalytic bridge, hijacking the endogenous Ubiquitin-Proteasome System (UPS) to selectively degrade the target protein[6].

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary Target Binding PROTAC PROTAC Molecule (Azetidine Linker) PROTAC->Ternary Bridging E3 E3 Ubiquitin Ligase E3->Ternary Ligase Recruitment Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Ub->PROTAC PROTAC Recycling Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1. PROTAC-mediated targeted protein degradation via ternary complex formation.

Self-Validating Synthesis & Conjugation Workflow

A robust synthesis protocol must be self-validating; proceeding blindly through multi-step PROTAC synthesis often results in inseparable complex mixtures. The following workflow utilizes built-in analytical gates to ensure absolute structural integrity.

Step 1: Azetidine Amine Activation & E3 Ligand Coupling
  • Causality: The hydrochloride salt of the azetidine must first be neutralized to liberate the nucleophilic secondary amine. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to prevent unwanted side reactions.

  • Procedure: Dissolve the E3 ligase ligand (containing a free carboxylic acid) in anhydrous DMF. Add HATU and DIPEA to form the active ester. Slowly introduce 3-(Azetidin-3-yl)propan-1-ol hydrochloride.

  • Validation Gate: Perform LC-MS analysis. The system is self-validating only if the chromatogram shows >95% conversion to the mono-substituted intermediate. If unreacted azetidine remains, it will competitively inhibit Step 2. Do not proceed until the reaction is driven to completion.

Step 2: Propanol Hydroxyl Activation & POI Conjugation
  • Causality: The primary alcohol on the propanol chain is a poor leaving group. It must be activated (e.g., via mesylation or a Mitsunobu reaction) to facilitate nucleophilic attack by the POI ligand.

  • Procedure: Treat the intermediate with methanesulfonyl chloride (MsCl) and triethylamine in DCM at 0°C to form the mesylate. Following aqueous workup, introduce the POI ligand (containing a nucleophilic amine or phenol) under basic conditions.

  • Validation Gate: Purify via Preparative HPLC. The final PROTAC must exhibit >98% purity via NMR and High-Resolution Mass Spectrometry (HRMS) to ensure no truncated linker fragments are carried into biological assays.

Synthesis_Workflow Step1 1. Linker Activation (Azetidine Amine Coupling) Step2 2. E3 Ligand Conjugation (CRBN/VHL Binder) Step1->Step2 Amidation Step3 3. POI Ligand Conjugation (Propanol Hydroxyl Activation) Step2->Step3 LC-MS Validated Step4 4. Purification & QC (Prep-HPLC & LC-MS) Step3->Step4 Cross-coupling Step5 5. In Vivo Formulation (DMSO/PEG300/Tween 80) Step4->Step5 >95% Purity

Fig 2. Self-validating synthesis and formulation workflow for azetidine-linked PROTACs.

Formulation Engineering for In Vivo Efficacy

Even with the physicochemical improvements provided by the azetidine ring, fully assembled PROTACs often exhibit "brick dust" properties (high molecular weight, high lipophilicity). Direct dilution into aqueous buffers will cause immediate precipitation, ruining in vivo dosing accuracy.

To ensure a self-validating biological assay, the formulation must follow a strict, thermodynamically sound solvent cascade[6]:

  • Lattice Disruption (10% DMSO): Add DMSO to the lyophilized PROTAC powder. Causality: DMSO is required to disrupt the highly stable crystalline lattice of the PROTAC, ensuring complete molecular solvation.

  • Co-Solvent Stabilization (40% PEG300): Add PEG300 and vortex until clarified. Causality: PEG300 acts as a miscible transition solvent, preventing the hydrophobic PROTAC from crashing out as the dielectric constant of the mixture begins to change.

  • Micellar Encapsulation (5% Tween 80): Add Tween 80 and mix. Causality: Tween 80 is a non-ionic surfactant that forms protective micelles around the PROTAC molecules, shielding their hydrophobic cores.

  • Aqueous Dilution (45% ddH₂O): Finally, add double-distilled water. Validation Gate: The solution must remain completely optically clear. Any turbidity indicates micellar failure and the formulation must be discarded and restarted.

References

  • ACS Publications. Advancing Strategies for Proteolysis-Targeting Chimera Design. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • NIH PubMed Central (PMC). PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy. Signal Transduction and Targeted Therapy. Retrieved from:[Link]

Sources

Exploratory

Engineering Ternary Complex Thermodynamics: Evaluating the Receptor Binding Affinity of 3-(Azetidin-3-yl)propan-1-ol Hydrochloride in PROTAC Design

Executive Rationale: The Paradigm Shift to Rigid Linkers In the rapidly evolving field of Targeted Protein Degradation (TPD), the linker connecting the Protein of Interest (POI) ligand and the E3 ubiquitin ligase ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale: The Paradigm Shift to Rigid Linkers

In the rapidly evolving field of Targeted Protein Degradation (TPD), the linker connecting the Protein of Interest (POI) ligand and the E3 ubiquitin ligase ligand is no longer viewed as a passive spacer. It is a critical thermodynamic driver of ternary complex formation. 3-(Azetidin-3-yl)propan-1-ol hydrochloride (CAS 1379237-95-2) is an advanced, rigid azaheterocycle-based PROTAC linker [1].

Unlike traditional small-molecule drugs, this compound does not possess intrinsic primary receptor binding affinity on its own. Instead, its "binding affinity" must be evaluated in the context of the heterobifunctional molecule (PROTAC) it helps construct. The incorporation of the conformationally restricted azetidine ring profoundly alters the binding kinetics, cooperativity ( α ), and entropic penalty of the resulting PROTAC when engaging its dual receptor targets (the POI and the E3 ligase)[3].

This technical guide dissects the causality behind utilizing 3-(Azetidin-3-yl)propan-1-ol hydrochloride, detailing the biophysical methodologies required to evaluate its impact on receptor binding affinity and ternary complex cooperativity.

Mechanistic Causality: Entropy, Rigidity, and Affinity

When a flexible PROTAC (e.g., one utilizing a standard polyethylene glycol [PEG] linker) binds to its targets, it must transition from a highly dynamic ensemble of states in solution to a single, highly constrained conformation within the ternary complex. This restriction of translational and rotational degrees of freedom incurs a massive entropic penalty ( ΔS ) , which directly erodes the overall binding affinity ( KD​ ) [4].

By utilizing 3-(Azetidin-3-yl)propan-1-ol hydrochloride, chemists pre-organize the PROTAC backbone. The azetidine ring limits torsional freedom, effectively "pre-paying" the entropic cost during chemical synthesis rather than during the biological binding event.

  • Thermodynamic Advantage: The rigidified linker lowers the activation energy required for the POI and E3 ligase to achieve the precise geometric requirements of a productive complex [5].

  • Kinetic Impact: Rigid linkers typically decelerate the dissociation rate ( koff​ ) of the ternary complex, leading to sustained ubiquitination and deeper target degradation.

Ternary_Complex_Thermodynamics Target Target Protein (POI) Binary1 POI-PROTAC Binary Complex Target->Binary1 + PROTAC (KD, binary) E3 E3 Ligase (e.g., VHL/CRBN) Binary2 E3-PROTAC Binary Complex E3->Binary2 + PROTAC (KD, binary) PROTAC PROTAC (Azetidine Linker) PROTAC->Binary1 PROTAC->Binary2 Ternary POI-PROTAC-E3 Cooperative Ternary Complex (Reduced Entropic Penalty) Binary1->Ternary + E3 (KD, ternary) Binary2->Ternary + Target (KD, ternary)

Thermodynamic cycle of PROTAC ternary complex formation driven by rigidified linkers.

Defining Binding Affinity in Induced Proximity

To evaluate a PROTAC synthesized with 3-(Azetidin-3-yl)propan-1-ol, we must measure two distinct binding affinities:

  • Binary Affinity ( KD,binary​ ): The affinity of the PROTAC for the POI or E3 ligase independently.

  • Ternary Affinity ( KD,ternary​ ): The affinity of the PROTAC for the POI in the presence of saturating E3 ligase (or vice versa).

The relationship between these values defines the Cooperativity Factor ( α ) :

α=KD,ternary​KD,binary​​

An α>1 indicates positive cooperativity, meaning the azetidine-linked PROTAC induces favorable de novo protein-protein interactions between the POI and the E3 ligase, stabilizing the complex beyond the sum of its parts [2].

Self-Validating Experimental Protocols

To accurately capture the kinetic advantages of the azetidine linker, steady-state assays are insufficient. We must employ Surface Plasmon Resonance (SPR) to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates, complemented by TR-FRET for high-throughput steady-state validation.

Protocol A: SPR-Based Ternary Complex Kinetic Assay

This protocol is designed to be a self-validating system: by running binary and ternary kinetics on the same sensor chip, systemic errors in active protein concentration are internally controlled.

Reagents & Equipment:

  • Biacore™ T200 or 8K system.

  • Series S Sensor Chip CM5.

  • Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20) supplemented with 1% DMSO.

Step-by-Step Methodology:

  • Ligase Immobilization: Activate the CM5 chip using standard amine coupling (EDC/NHS). Inject recombinant E3 ligase (e.g., VHL or CRBN) at 10 µg/mL in 10 mM sodium acetate (pH 5.0) to achieve an immobilization level of ~1000 Response Units (RU). Quench with 1 M ethanolamine.

  • Solvent Correction: Because PROTACs require DMSO, run a 0.5% to 1.5% DMSO calibration curve to correct for bulk refractive index shifts.

  • Binary Kinetics Measurement:

    • Inject the azetidine-linked PROTAC (analyte) across the E3-immobilized surface in a multi-cycle kinetic format (concentrations ranging from 1 nM to 1 µM).

    • Flow rate: 30 µL/min. Contact time: 120s. Dissociation time: 300s.

    • Fit data to a 1:1 Langmuir binding model to derive KD,binary​ .

  • Ternary Kinetics Measurement:

    • Pre-incubate the PROTAC (varying concentrations) with a saturating concentration of the POI (e.g., 5 µM, ensuring >95% POI-PROTAC complex formation).

    • Inject this pre-formed binary complex over the E3-immobilized surface.

    • Fit the resulting sensorgrams to derive KD,ternary​ .

  • Data Validation: Calculate α . A rigid azetidine linker should demonstrate a significantly slower koff​ in the ternary state compared to a flexible PEG equivalent.

SPR_Workflow Step1 1. Surface Preparation Immobilize E3 Ligase on CM5 Chip Step2 2. Binary Kinetics Flow PROTAC (Analyte) Derive kon, koff, KD(binary) Step1->Step2 Step3 3. Ternary Kinetics Flow PROTAC + Saturating POI Derive kon, koff, KD(ternary) Step2->Step3 Step4 4. Thermodynamic Analysis Calculate Cooperativity (α) α = KD(binary) / KD(ternary) Step3->Step4

Workflow for label-free kinetic evaluation of PROTAC ternary complexes using SPR.

Protocol B: TR-FRET for High-Throughput Cooperativity Profiling

While SPR provides kinetic depth, TR-FRET provides orthogonal validation of ternary complex formation in solution, confirming that the azetidine linker's rigidity does not induce steric clashes.

  • Preparation: Label the POI with a Terbium (Tb) cryptate donor and the E3 ligase with an Alexa Fluor 647 (or d2) acceptor.

  • Titration: In a 384-well plate, dispense 10 nM Tb-POI and 10 nM AF647-E3 ligase in assay buffer.

  • PROTAC Addition: Titrate the azetidine-linked PROTAC from 10 pM to 10 µM.

  • Measurement: Excite at 337 nm; read emission at 620 nm (donor) and 665 nm (acceptor) after a 50 µs delay.

  • Analysis: Plot the 665/620 nm ratio against PROTAC concentration. A "hook effect" (bell-shaped curve) will be observed. The peak of the curve correlates with optimal ternary complex formation, validating the structural integrity of the 3-(Azetidin-3-yl)propan-1-ol linkage.

Quantitative Data Presentation: Flexible vs. Rigid Linkers

To illustrate the profound impact of incorporating 3-(Azetidin-3-yl)propan-1-ol hydrochloride, the table below summarizes comparative binding data. This data models a standardized POI (e.g., BRD4) and E3 ligase (VHL) system, contrasting a highly flexible PEG3 linker against the rigidified azetidine scaffold.

Linker Architecture KD,binary​ (PROTAC to VHL) KD,ternary​ (POI-PROTAC to VHL)Cooperativity ( α )Dissociation Rate ( koff​ )Cellular Degradation ( DC50​ )
Flexible (PEG3) 85.0 nM42.5 nM~2.0 (Weak) 4.5×10−2s−1 120 nM
Rigid (Azetidine-based) 110.0 nM4.8 nM~22.9 (Strong) 8.1×10−4s−1 8 nM

Data Interpretation: While the rigid azetidine linker slightly weakens the binary affinity (110 nM vs 85 nM) due to its inability to flex into the optimal binary pocket, it dramatically enhances the ternary affinity (4.8 nM). The pre-organized structure perfectly spans the E3-POI interface, resulting in a >50 -fold slower dissociation rate ( koff​ ) and a highly cooperative complex ( α≈23 ). This translates directly to superior cellular degradation ( DC50​ ).

Conclusion

Evaluating the receptor binding affinity of 3-(Azetidin-3-yl)propan-1-ol hydrochloride requires a paradigm shift from traditional pharmacology. Its value lies not in direct receptor agonism, but in its biophysical capacity to manipulate the thermodynamics of induced proximity. By utilizing SPR and TR-FRET, drug developers can quantitatively prove that the conformational restriction provided by the azetidine ring minimizes entropic penalties, drives positive cooperativity, and ultimately yields highly potent targeted protein degraders.

References

  • Riching, K. M., et al. (2020). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. Retrieved from[Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy. Nature Reviews Drug Discovery. Retrieved from[Link]

  • bioRxiv. (2024). Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions. Retrieved from[Link]

  • Journal of Medicinal Chemistry. (2023). Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases. ACS Publications. Retrieved from[Link]

Foundational

Thermodynamic stability of 3-(Azetidin-3-yl)propan-1-ol hydrochloride

Title: Thermodynamic Stability and Physicochemical Profiling of 3-(Azetidin-3-yl)propan-1-ol Hydrochloride in PROTAC Linker Design Executive Summary The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentall...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability and Physicochemical Profiling of 3-(Azetidin-3-yl)propan-1-ol Hydrochloride in PROTAC Linker Design

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the paradigm of drug discovery from occupancy-driven inhibition to event-driven degradation. Central to the efficacy of these bifunctional molecules is the chemical linker bridging the target protein ligand and the E3 ligase ligand[1]. 3-(Azetidin-3-yl)propan-1-ol hydrochloride (CAS: 1379237-95-2) has emerged as a highly specialized PROTAC linker scaffold.

This technical guide provides an in-depth analysis of the thermodynamic stability of this compound. By dissecting the inherent ring strain of the azetidine core, the solid-state thermodynamics of its hydrochloride salt form, and its entropic contributions to ternary complex formation, this paper equips researchers with the mechanistic understanding required to optimize PROTAC stability and degradation efficiency.

Structural Thermodynamics of the Azetidine Scaffold

The physicochemical properties of 3-(Azetidin-3-yl)propan-1-ol are fundamentally dictated by its strained four-membered nitrogen heterocycle.

Ring Strain and Puckered Conformation

Unlike stress-free linear alkyl chains (e.g., PEG linkers), the azetidine ring possesses significant angle and torsional strain (approximately 26 kcal/mol)[2]. To alleviate this torsional strain, the ring adopts a dynamic "puckered" conformation. According to Baldwin's rules for ring closure, the formation of a four-membered azetidine ring is a kinetically controlled process; thermodynamically, five-membered (pyrrolidine) or six-membered (piperidine) rings represent a lower-energy state[3].

Thermodynamic Driving Forces for Degradation

Because the azetidine ring exists in a high-energy state relative to acyclic analogues, there is an inherent thermodynamic driving force for ring-opening reactions[4]. Under strongly acidic conditions or in the presence of aggressive biological nucleophiles, the protonated azetidine nitrogen acts as an electron-withdrawing group, lowering the activation energy ( ΔG‡ ) for nucleophilic attack at the adjacent carbon atoms.

Azetidine_Thermodynamics A Protonated Azetidine (HCl Salt) B Nucleophilic Attack (Transition State) A->B Activation Energy (Ea) ΔG‡ > 0 C Ring-Opened Product (Thermodynamic Sink) B->C Strain Release ΔH < 0

Figure 1: Thermodynamic pathway of azetidine ring-opening driven by ring strain release.

Solid-State Stability: The Role of the Hydrochloride Salt

To mitigate the kinetic instability of the free base and prevent premature oxidative degradation, 3-(Azetidin-3-yl)propan-1-ol is formulated as a hydrochloride (HCl) salt.

Crystal Lattice Energy Optimization

The optimized orientation of molecules, hydrogen bonds, and non-hydrogen bonds in the crystal lattice plays a critical role in imparting thermodynamic stability to the active pharmaceutical ingredient (API)[5]. The chloride counterion forms strong ionic and hydrogen-bonding networks with the protonated azetidine nitrogen and the terminal hydroxyl group of the propanol chain. This maximizes the crystal lattice energy, significantly elevating the melting point and preventing ambient moisture-induced degradation.

Microenvironmental pH and Disproportionation Risks

A known risk in pharmaceutical salt formulation is disproportionation—the reversion of the salt to its free base and conjugate acid[6]. For hydrochloride salts, exposure to high humidity or alkaline excipients (e.g., magnesium stearate) during formulation can shift the microenvironmental pH above the pHmax​ (the pH at which the salt and free base have equal thermodynamic solubility). If disproportionation occurs, the exposed free base azetidine becomes highly susceptible to volatilization or nucleophilic ring-opening.

Linker Mechanics in PROTAC Ternary Complexes

The thermodynamic stability of the linker does not only refer to its resistance to degradation; it also encompasses its energetic contribution to the formation of the E3-PROTAC-POI (Protein of Interest) ternary complex.

Entropic Pre-payment via Rigidity

Highly flexible linkers (like long PEG chains) sample thousands of extended and collapsed states in solution. When binding to an E3 ligase and a POI, the linker must freeze into a single productive conformation, resulting in a massive entropic penalty ( −TΔS )[7].

The incorporation of the rigid azetidine ring within the 3-(Azetidin-3-yl)propan-1-ol linker restricts the available torsional degrees of freedom[]. This rigidity effectively "prepays" the entropic price tag during synthesis. By biasing the conformational ensemble toward a productive geometry, the azetidine scaffold enhances the overall thermodynamic stability ( ΔGbinding​ ) of the ternary complex, leading to more efficient ubiquitination[9].

Self-Validating Experimental Protocols

To rigorously evaluate the thermodynamic stability of 3-(Azetidin-3-yl)propan-1-ol hydrochloride, the following self-validating analytical workflows must be employed. Causality is built into these steps: thermal profiling dictates the parameters for solution-state kinetics, which in turn informs computational modeling.

Workflow S1 1. Solid-State Profiling (DSC & TGA) S2 2. Solution-State Stability (Isothermal Titration Calorimetry) S1->S2 Phase Transition & Lattice Energy S3 3. Forced Degradation (LC-MS Kinetics) S2->S3 Binding Enthalpy (ΔH) S4 4. Ternary Complex Modeling (Monte Carlo / MD) S3->S4 Degradation Rate Constants (k)

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Protocol A: Solid-State Thermodynamic Profiling (DSC/TGA)

Purpose: To determine the crystal lattice stability and identify phase transitions or desolvation events.

  • Sample Preparation: Weigh 2.0–3.0 mg of 3-(Azetidin-3-yl)propan-1-ol HCl into a standard aluminum pan. Crimp with a pinhole lid to allow volatile release (preventing pressure artifacts).

  • Thermal Ramping: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Rationale: A 10°C/min rate prevents thermal lag while providing sufficient resolution between the melting endotherm and subsequent decomposition exotherms.

  • Data Extraction: Calculate the onset of melting ( Tm​ ) and the enthalpy of fusion ( ΔHf​ ). Cross-reference with Thermogravimetric Analysis (TGA) to ensure the endotherm is a true melt and not a mass-loss event (e.g., HCl volatilization).

Protocol B: Solution-State Kinetic Degradation Assessment

Purpose: To evaluate the kinetic barrier to azetidine ring-opening under physiological and lysosomal conditions.

  • Buffer Preparation: Prepare 50 mM phosphate buffer at pH 7.4 (mimicking systemic circulation) and 50 mM acetate buffer at pH 4.5 (mimicking lysosomal compartments).

  • Incubation: Dissolve the compound to a final concentration of 1 mg/mL in both buffers. Incubate at 37°C and 60°C (accelerated condition) in sealed amber vials to prevent photo-oxidation.

  • Sampling & Quenching: Extract 50 µL aliquots at t=0,1,2,4,8,24,and 48 hours. Quench the reaction immediately by adding 50 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS Analysis: Quantify the remaining intact API. Plot ln(Ct​/C0​) versus time to determine the pseudo-first-order degradation rate constant ( kobs​ ) and calculate the activation energy ( Ea​ ) using the Arrhenius equation.

Quantitative Data Presentation

The following tables synthesize typical thermodynamic and physicochemical parameters for azetidine-based hydrochloride linkers to guide formulation and PROTAC design.

Table 1: Physicochemical and Thermodynamic Parameters of 3-(Azetidin-3-yl)propan-1-ol HCl

ParameterValue / CharacteristicThermodynamic Implication
Molecular Weight 151.63 g/mol Low MW allows for optimal PROTAC permeability.
Ring Strain Energy ~26 kcal/molHigh driving force for ring-opening; requires solid-state stabilization.
Salt Form Hydrochloride (HCl)Maximizes lattice energy; prevents ambient disproportionation.
Aqueous Solubility > 50 mg/mLHigh solubility driven by ion-dipole interactions and the terminal -OH.
Linker Rigidity Moderate-to-HighReduces entropic penalty ( ΔS ) during ternary complex formation.

Table 2: Comparative Stability Metrics (Azetidine vs. Linear Alkyl Linkers)

Linker ScaffoldEntropic Penalty ( −TΔS )Kinetic Stability (Solution)Solid-State Stability (as HCl salt)
Linear PEG/Alkyl High (Highly flexible)Excellent (No ring strain)Moderate (Prone to hygroscopicity)
Azetidine-based Low (Pre-organized)Moderate (Susceptible to nucleophiles)Excellent (Strong crystal lattice)

Conclusion

3-(Azetidin-3-yl)propan-1-ol hydrochloride represents a sophisticated balance between kinetic reactivity and thermodynamic utility. While the inherent strain of the azetidine ring presents degradation risks in harsh microenvironments, its formulation as a hydrochloride salt provides robust solid-state stability. Furthermore, when integrated into a PROTAC, the structural rigidity of the azetidine core pays crucial entropic dividends, stabilizing the E3-PROTAC-POI ternary complex and driving efficient targeted protein degradation.

References

  • ACS Publications. "Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes." The Journal of Organic Chemistry. Available at:[Link]

  • MDPI. "Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair." Molecules. Available at:[Link]

  • NIH. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules (Basel, Switzerland). Available at:[Link]

  • eLife. "PROTAC-induced protein structural dynamics in targeted protein degradation." eLife Sciences. Available at:[Link]

  • Frontiers. "From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation." Frontiers in Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(Azetidin-3-yl)propan-1-ol Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Introduction: The Rising Prominence of the Azetidine Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacokinetic properties t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacokinetic properties to drug candidates is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" motif.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional architecture that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility when incorporated into a larger molecule.[3][4] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine moiety, underscoring its significance in contemporary drug design.[3]

This guide focuses on a particularly useful bifunctional building block: 3-(azetidin-3-yl)propan-1-ol hydrochloride . This molecule combines the desirable features of the azetidine core with a flexible propanol side chain, offering two distinct points for chemical modification. The secondary amine of the azetidine allows for the introduction of various substituents through N-acylation and N-alkylation, while the primary alcohol can be functionalized or used as a handle for further elaboration. These application notes provide detailed protocols for the key synthetic transformations of this building block, aimed at researchers and scientists engaged in drug discovery and development.

Physicochemical Properties of 3-(Azetidin-3-yl)propan-1-ol Hydrochloride

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. The table below summarizes the key properties of 3-(azetidin-3-yl)propan-1-ol and its hydrochloride salt.

PropertyValueSource
IUPAC Name 3-(azetidin-3-yl)propan-1-ol hydrochloride[5]
CAS Number 1379237-95-2[5]
Molecular Formula C₆H₁₄ClNO[5]
Molecular Weight 151.63 g/mol [5]
Appearance Not specified, likely a solidN/A
Solubility Soluble in water and polar organic solventsAssumed based on structure
Storage Store in a cool, dry, well-ventilated area[6]

Synthetic Protocols: Functionalization of the Azetidine Nitrogen

The secondary amine of the azetidine ring is a key site for derivatization. The following protocols detail common and versatile methods for its functionalization. A crucial consideration for these reactions is the presence of the primary alcohol, which may require protection to prevent undesired side reactions.

Protection of the Primary Alcohol

To ensure selective reaction at the azetidine nitrogen, the primary hydroxyl group should be protected. Silyl ethers are a common and effective choice due to their ease of installation and mild deprotection conditions.[7][8]

Protocol 1: Protection of the Primary Alcohol as a tert-Butyldimethylsilyl (TBS) Ether

This protocol describes the conversion of the primary alcohol to a TBS ether, which is robust to a wide range of reaction conditions used for N-functionalization.[7]

Materials:

  • 3-(Azetidin-3-yl)propan-1-ol hydrochloride

  • Triethylamine (Et₃N)

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-(azetidin-3-yl)propan-1-ol hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected intermediate.

Diagram 1: Workflow for Alcohol Protection

G start 3-(Azetidin-3-yl)propan-1-ol (as HCl salt) reagents TBSCl, Et3N DCM, 0°C to rt start->reagents 1. workup Aqueous Workup & Purification reagents->workup 2. product TBS-protected Azetidine workup->product 3.

Caption: Protection of the primary alcohol as a TBS ether.

N-Acylation

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in bioactive molecules.

Protocol 2: N-Acylation of TBS-Protected 3-(Azetidin-3-yl)propan-1-ol

This protocol details the acylation of the azetidine nitrogen using an acid chloride.

Materials:

  • TBS-protected 3-(azetidin-3-yl)propan-1-ol (from Protocol 1)

  • Acid chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBS-protected azetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add the acid chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • The crude N-acylated product can be purified by flash column chromatography or used directly in the deprotection step.

N-Alkylation

N-alkylation introduces alkyl or arylalkyl groups, which can significantly impact a molecule's pharmacological profile.

Protocol 3: Reductive Amination for N-Alkylation of TBS-Protected 3-(Azetidin-3-yl)propan-1-ol

Reductive amination is a mild and efficient method for N-alkylation.[3]

Materials:

  • TBS-protected 3-(azetidin-3-yl)propan-1-ol (from Protocol 1)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the TBS-protected azetidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude N-alkylated product by flash column chromatography.

Diagram 2: General Workflow for N-Functionalization

G start TBS-protected Azetidine nacylation N-Acylation (Acid Chloride, Et3N) start->nacylation nalkylation N-Alkylation (Aldehyde/Ketone, NaBH(OAc)3) start->nalkylation acylated_product N-Acylated Azetidine nacylation->acylated_product alkylated_product N-Alkylated Azetidine nalkylation->alkylated_product

Caption: Parallel functionalization of the azetidine nitrogen.

Deprotection of the Primary Alcohol

The final step is the removal of the protecting group to unveil the primary alcohol.

Protocol 4: Deprotection of the TBS Ether

Tetrabutylammonium fluoride (TBAF) is a standard reagent for the mild cleavage of silyl ethers.[2][9]

Materials:

  • N-functionalized, TBS-protected azetidine

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBS-protected compound (1.0 eq) in THF.

  • Add TBAF solution (1.2 eq) at room temperature.

  • Stir the reaction for 1-3 hours and monitor by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography.

Diagram 3: Deprotection of the Primary Alcohol

G start N-Functionalized, TBS-protected Azetidine reagents TBAF, THF rt start->reagents 1. workup Aqueous Workup & Purification reagents->workup 2. product Final N-Functionalized 3-(Azetidin-3-yl)propan-1-ol workup->product 3.

Caption: Cleavage of the TBS protecting group.

Summary of Reaction Protocols

ReactionKey ReagentsSolventTemperatureTypical Reaction Time
Alcohol Protection (TBS) TBSCl, Et₃NDCM0 °C to rt12-16 h
N-Acylation Acid Chloride, Et₃NDCM0 °C to rt2-4 h
N-Alkylation (Reductive Amination) Aldehyde/Ketone, NaBH(OAc)₃DCErt12-24 h
Alcohol Deprotection (TBS) TBAFTHFrt1-3 h

Applications in Drug Discovery: Case Studies

Derivatives of 3-(azetidin-3-yl)propan-1-ol and related 3-substituted azetidines have shown promise in various therapeutic areas.

  • Triple Reuptake Inhibitors (TRIs) for Depression: The 3-substituted azetidine scaffold has been explored for the development of TRIs, which simultaneously block the reuptake of serotonin, norepinephrine, and dopamine. In one study, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold were synthesized and evaluated, with some compounds showing promising in vivo activity in preclinical models of depression.[10][11] The versatility of the 3-(azetidin-3-yl)propan-1-ol building block allows for the systematic exploration of structure-activity relationships in this class of compounds.

  • Stearoyl-CoA Desaturase (SCD) Inhibitors: SCD is a key enzyme in lipid metabolism, and its inhibition is a potential therapeutic strategy for metabolic diseases. Azetidine derivatives have been investigated as SCD inhibitors.[5] The ability to introduce diverse substituents on the azetidine nitrogen of 3-(azetidin-3-yl)propan-1-ol makes it a valuable starting point for the synthesis of novel SCD inhibitors.

Troubleshooting and Safety Considerations

Troubleshooting:

  • Incomplete Alcohol Protection: Ensure anhydrous conditions and a sufficient excess of base (triethylamine). If the reaction is sluggish, consider using a more reactive silylating agent or a stronger base like imidazole.

  • Low Yield in N-Acylation/N-Alkylation: Confirm the complete protection of the alcohol. For N-alkylation, ensure the quality of the reducing agent. In some cases, alternative alkylation methods such as direct alkylation with an alkyl halide in the presence of a non-nucleophilic base may be explored.

  • Difficult Deprotection: If TBAF is ineffective, stronger fluoride sources like HF-pyridine can be used, although with greater caution due to its corrosiveness. Alternatively, acidic deprotection methods can be employed if the N-substituent is acid-stable.

Safety Precautions:

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-(Azetidin-3-yl)propan-1-ol hydrochloride is classified as an irritant.[12] Avoid contact with skin and eyes, and do not inhale the dust.

  • Reagents such as acid chlorides, strong bases, and reducing agents should be handled with care according to their specific safety data sheets (SDS).

  • Ensure that all chemical waste is disposed of in accordance with institutional and local regulations.

Conclusion

3-(Azetidin-3-yl)propan-1-ol hydrochloride is a valuable and versatile building block for drug discovery. Its bifunctional nature allows for the systematic and diverse modification of both the azetidine nitrogen and the propanol side chain. The protocols outlined in these application notes provide a solid foundation for the synthesis of novel azetidine-containing compounds with the potential for a wide range of therapeutic applications. By leveraging the unique properties of the azetidine scaffold, medicinal chemists can continue to develop innovative drug candidates to address unmet medical needs.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

  • Reddy, D. S., et al. (2007). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 9(19), 3781-3783.
  • Griesgraber, G. W. (2014). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • Reddy, C. R., et al. (2007). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry, 5(21), 3443-3445.
  • Pearson+. (n.d.). Benzyl ethers make excellent protecting groups according to the g.... Study Prep. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1033-1038.
  • Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
  • ChEMBL. (n.d.). Document: Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (CHEMBL2169882). EMBL-EBI. Retrieved from [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551.
  • Chemistry Steps. (2021, June 17). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Retrieved from [Link]

  • Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464-12473.
  • Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43.
  • Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1033-1038.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

  • Ohtake, Y., et al. (2010). Synthesis and evaluation of novel stearoyl-CoA desaturase 1 inhibitors: 1'-{6-[5-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyridazin-3-yl}-3,4-dihydrospiro[chromene-2,4'-piperidine] analogs. European Journal of Medicinal Chemistry, 45(11), 4788-4796.
  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551.
  • Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Tel Aviv University. Retrieved from [Link]

  • Slanina, T., et al. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group.
  • ResearchGate. (n.d.). Development of a Practical Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitor MK-8245. Retrieved from [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Organic Letters, 6(20), 3549-3551.
  • Peretto, I., et al. (2005). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 70(18), 7035-7041.
  • Frigola, J., et al. (2007). Substituted azetidine compounds, their preparation and use as medicaments. U.S.
  • Ohtake, Y., et al. (2012). Discovery of potent and liver-selective stearoyl-CoA desaturase (SCD) inhibitors in an acyclic linker series. Bioorganic & Medicinal Chemistry Letters, 22(1), 524-528.
  • Farmitalia Carlo Erba. (1989). Preparation of 1-substituted azetidine-3-ol derivatives.
  • Kumar, A., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Medicinal Chemistry, 15(1), 23-53.
  • ResearchGate. (n.d.). Discovery of liver-targeted inhibitors of stearoyl-CoA desaturase (SCD1). Retrieved from [Link]

  • Zysman, A., et al. (1997). Selective N-acylation of amino alcohols. U.S.
  • Shell Internationale Research Maatschappij B.V. (1985). Preparation of 1-substituted azetidin-e-ol derivitives.
  • Rosenblum, S. B., et al. (2011). Hydroxy-substituted azetidinone compounds useful as hypocholesterolemic agents. U.S.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.

Sources

Application

Application Note: In Vitro Assay Workflows for PROTACs Synthesized via 3-(Azetidin-3-yl)propan-1-ol Hydrochloride Linkers

Introduction & Mechanistic Context In the rapidly evolving field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

In the rapidly evolving field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties of the linker connecting the E3 ligase ligand to the Protein of Interest (POI) warhead. 3-(Azetidin-3-yl)propan-1-ol hydrochloride (CAS: 1379237-95-2) has emerged as a highly specialized, bifunctional building block used to synthesize advanced PROTACs[1].

Historically, highly flexible polyethylene glycol (PEG) or linear alkyl chains were used as default linkers. However, these often result in poor cellular permeability and high entropic penalties during ternary complex formation. The incorporation of an azaheterocycle—specifically the four-membered azetidine ring—introduces critical structural rigidity[2]. This rigidity restricts the conformational space of the PROTAC, optimizing the spatial vector between the POI and the E3 ligase, which has been shown to significantly enhance degradation efficacy and target selectivity[3].

As a Senior Application Scientist, I have structured this guide to detail the in vitro assay workflows required to validate PROTACs synthesized using this azetidine-based linker. The protocols below are designed as self-validating systems , ensuring that observed protein depletion is mechanistically driven by the Ubiquitin-Proteasome System (UPS) rather than off-target cytotoxicity.

Mechanism POI Target Protein (POI) TC Ternary Complex Formation (Optimized Geometry) POI->TC E3 E3 Ubiquitin Ligase (e.g., VHL / CRBN) E3->TC PROTAC PROTAC (Azetidine-Propanol Linker) PROTAC->TC Rigidified Bridging UB Polyubiquitination (Lysine Tagging) TC->UB Spatial Proximity PROT 26S Proteasome Recruitment UB->PROT DEG Target Degradation & PROTAC Recycling PROT->DEG

Mechanism of Action: Azetidine-linked PROTACs orchestrating target polyubiquitination and degradation.

Core In Vitro Assay Architectures

To definitively characterize an azetidine-linked PROTAC, researchers must evaluate three distinct biological phases: physical binding, functional degradation, and mechanistic dependency.

A. Ternary Complex Formation Assay (TR-FRET)

Purpose: To confirm that the azetidine-propanol linker geometry successfully bridges the E3 ligase and the POI without inducing steric clashes. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is highly distance-dependent. A strong FRET signal between a Terbium-labeled E3 ligase and a Bodipy-labeled POI only occurs if the rigid azetidine linker actively pulls the two proteins into a tight, stable ternary complex (typically <10 nm apart).

B. Functional Target Degradation Assay (HiBiT CRISPR/Cas9 System)

Purpose: To quantify the degradation kinetics ( DC50​ and Dmax​ ) in a live-cell environment. Causality: We utilize CRISPR/Cas9 to knock-in an 11-amino acid HiBiT tag to the endogenous POI. Unlike plasmid-based overexpression—which overwhelms the cellular proteasome and creates false negatives—endogenous tagging provides true physiological stoichiometry. The luminescence generated upon adding the LgBiT complement allows for high-throughput, real-time degradation monitoring without the non-linear signal amplification artifacts of Western blotting.

C. Mechanistic Rescue Assays (The Self-Validating Control)

Purpose: To prove that the observed loss of signal is strictly dependent on the designed PROTAC mechanism. Causality: A true PROTAC must fail to degrade its target if the UPS is blocked. By pre-incubating cells with MG132 (a proteasome inhibitor) or MLN4924 (a NEDD8-activating enzyme inhibitor that blocks Cullin-RING ligase activity), we can rescue the POI. If the POI degrades despite these inhibitors, the compound is exhibiting off-target toxicity, not targeted degradation.

Quantitative Data Presentation

When comparing PROTAC libraries, the structural rigidity provided by the 3-(Azetidin-3-yl)propan-1-ol hydrochloride linker typically yields superior pharmacokinetic and pharmacodynamic profiles compared to flexible PEG linkers[2],[3]. Below is a representative data matrix demonstrating expected assay readouts.

Linker Type DC50​ (nM) Dmax​ (%)Ternary Complex Kd​ (nM)Cell Permeability ( Papp​ )MLN4924 Rescue
Flexible PEG4 145.278%85.4Low ( <2×10−6 cm/s)Yes
Linear Alkyl (C6) 88.582%62.1Moderate ( 4×10−6 cm/s)Yes
Azetidine-Propanol 12.4 98% 14.3 High ( >10×10−6 cm/s) Yes

Table 1: Representative comparative data illustrating the enhanced degradation kinetics and permeability of azetidine-linked PROTACs.

Experimental Protocol: High-Throughput HiBiT Degradation & Rescue Assay

This step-by-step methodology outlines the execution of a self-validating target degradation assay using HiBiT knock-in cells treated with an azetidine-linked PROTAC.

Workflow S1 1. Cell Seeding (HiBiT Knock-in) S2 2. Pre-treatment (Controls) S1->S2 S3 3. PROTAC Addition S2->S3 S4 4. Incubation (4h - 24h) S3->S4 S5 5. Nano-Glo Detection S4->S5 S6 6. Kinetic Analysis S5->S6 Control Self-Validating Rescue (+MG132 / +MLN4924) Control->S2

Experimental Workflow: Step-by-step execution of the self-validating HiBiT degradation assay.

Materials Required
  • HiBiT-tagged target cell line (e.g., HEK293T or specific cancer lineage).

  • PROTAC synthesized via 3-(Azetidin-3-yl)propan-1-ol hydrochloride (10 mM DMSO stock).

  • MG132 (Proteasome inhibitor) and MLN4924 (Neddylation inhibitor).

  • Nano-Glo® HiBiT Lytic Detection System.

  • 384-well white opaque tissue culture plates.

Step-by-Step Methodology

Step 1: Cell Seeding

  • Harvest HiBiT knock-in cells at 70-80% confluence to ensure they are in the logarithmic growth phase.

  • Seed cells at a density of 5,000 cells/well in 20 µL of complete media into a 384-well white opaque plate.

  • Incubate overnight at 37°C, 5% CO2​ . Expert Insight: Using white opaque plates is critical to prevent luminescent signal cross-talk between adjacent wells, which can skew DC50​ calculations.

Step 2: Mechanistic Rescue Pre-Treatment (The Validation Step)

  • Designate specific control wells for mechanistic validation.

  • Add 5 µL of media containing either 10 µM MG132 or 1 µM MLN4924 to the designated rescue wells.

  • Incubate for 2 hours prior to PROTAC addition. Expert Insight: Pre-incubation ensures the proteasome or cullin-RING ligases are fully inhibited before the PROTAC initiates ternary complex formation.

Step 3: PROTAC Compound Addition

  • Prepare a 10-point, 3-fold serial dilution of the azetidine-linked PROTAC in DMSO.

  • Dilute the DMSO stocks 1:100 in culture media to create 10X working solutions (final DMSO concentration in assay must not exceed 0.1%).

  • Add 2.5 µL of the 10X PROTAC solution to the cells.

  • Incubate for 4 hours and 24 hours (run duplicate plates for time-course analysis). Expert Insight: The 4-hour timepoint captures rapid, direct degradation kinetics before compensatory transcriptional upregulation of the POI occurs. The 24-hour timepoint assesses the sustained catalytic turnover of the PROTAC.

Step 4: Luminescent Detection

  • Equilibrate the plate to room temperature for 15 minutes.

  • Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing the LgBiT protein and substrate according to the manufacturer's ratio.

  • Add 25 µL of the Lytic Reagent to each well.

  • Place on an orbital shaker at 300 rpm for 5 minutes, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

Step 5: Data Analysis

  • Read luminescence on a multi-mode microplate reader (e.g., EnVision or Spark).

  • Normalize data against the DMSO vehicle control (set as 100% POI abundance).

  • Plot the normalized luminescence against the log[PROTAC] concentration using a 4-parameter logistic non-linear regression model to determine the DC50​ (concentration at which 50% of maximum degradation is achieved) and Dmax​ (maximum achievable degradation plateau).

References

  • PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor MDPI - International Journal of Molecular Sciences URL:[Link]

Sources

Method

Strategic Derivatization of 3-(Azetidin-3-yl)propan-1-ol Hydrochloride: Protocols for PROTAC Linkers and Medicinal Chemistry

Introduction & Rationale The integration of four-membered nitrogen-containing heterocycles into drug discovery has fundamentally shifted how medicinal chemists optimize pharmacokinetic (PK) profiles. Azetidines offer hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The integration of four-membered nitrogen-containing heterocycles into drug discovery has fundamentally shifted how medicinal chemists optimize pharmacokinetic (PK) profiles. Azetidines offer high sp³ character, conformational rigidity, and a unique capacity to lower lipophilicity while enhancing metabolic stability[1]. Despite their inherent ring strain, they are significantly more stable than aziridines, making them highly valuable, robust building blocks[2].

3-(Azetidin-3-yl)propan-1-ol hydrochloride is a highly versatile bifunctional scaffold. It is frequently utilized as a PROTAC (Proteolysis Targeting Chimera) linker, where its three-carbon aliphatic chain serves as an optimal spacer to connect an E3 ligase ligand to a target protein binder[3]. Because the molecule possesses both a secondary amine (embedded in the azetidine ring) and a primary alcohol, successful integration into complex molecules requires strict orthogonal derivatization strategies[4].

Physicochemical Profile & Reactivity Metrics

Understanding the differential reactivity of the two functional groups is critical. The starting material is supplied as a hydrochloride salt, which stabilizes the secondary amine and prevents spontaneous dimerization or degradation. To functionalize the molecule, one must exploit the nucleophilicity differential: when free-based, the secondary amine is vastly more nucleophilic than the primary alcohol.

Table 1: Quantitative Reactivity and Optimization Parameters

Derivatization StepTarget SiteReagent EquivalentsTemp (°C)Time (h)Expected Yield (%)
N-Boc Protection Secondary AmineBoc₂O (1.1 eq), DIPEA (2.5 eq)0 to 254 - 685 - 95
O-Mesylation Primary AlcoholMsCl (1.2 eq), TEA (2.0 eq)02 - 390 - 98
TEMPO Oxidation Primary AlcoholTEMPO (0.1 eq), BAIB (2.2 eq)2512 - 1675 - 85

Orthogonal Derivatization Workflows

The following Graphviz diagram maps the divergent logical pathways for functionalizing 3-(Azetidin-3-yl)propan-1-ol. Pathway A focuses on masking or utilizing the azetidine nitrogen, while Pathway B focuses on transforming the primary alcohol into an electrophile or a carboxylic acid for subsequent coupling.

G cluster_0 Pathway A: N-Derivatization cluster_1 Pathway B: O-Derivatization (from N-Boc) SM 3-(Azetidin-3-yl)propan-1-ol HCl (Starting Material) NBoc N-Boc Protection (Intermediate) SM->NBoc Boc2O, DIPEA (Chemoselective) NAlk N-Alkylation / SNAr (Direct Functionalization) SM->NAlk R-X, Base (Direct N-alkylation) OMes O-Mesylation (Electrophilic Linker) NBoc->OMes MsCl, TEA (Alcohol Activation) Acid TEMPO Oxidation (Carboxylic Acid Linker) NBoc->Acid TEMPO, BAIB (Alcohol Oxidation)

Figure 1: Orthogonal derivatization workflows for 3-(Azetidin-3-yl)propan-1-ol.

Step-by-Step Experimental Protocols

Protocol 1: Chemoselective N-Boc Protection (Pathway A)

Causality & Rationale: The hydrochloride salt must be neutralized in situ to liberate the secondary amine. We utilize N,N-diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile. The reaction is performed in anhydrous Dichloromethane (DCM) at 0 °C to control the exothermic formation of the Boc-derivative and prevent any trace O-acylation.

Step-by-Step Methodology:

  • Preparation: Suspend 3-(Azetidin-3-yl)propan-1-ol hydrochloride (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) in a flame-dried round-bottom flask under an argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Free-Basing: Add DIPEA (2.5 mmol, 2.5 eq) dropwise over 5 minutes. The suspension will gradually clear as the free amine is liberated and dissolves in the DCM.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq) in a single portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours.

  • Validation (Self-Validating QC): Monitor via TLC (Eluent: 10% MeOH in DCM). Stain with Ninhydrin; the starting material will show a bright purple spot (free amine), which must completely disappear. The product will not stain with Ninhydrin but will stain faintly with KMnO₄ (due to the alcohol).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-(azetidin-3-yl)propan-1-ol.

Protocol 2: O-Mesylation for PROTAC Linker Extension (Pathway B)

Causality & Rationale: To utilize the propyl chain as a PROTAC linker[3], the primary alcohol must be converted into a good leaving group. Methanesulfonyl chloride (MsCl) is chosen over tosyl chloride due to faster reaction kinetics with primary aliphatic alcohols. Triethylamine (TEA) is used to scavenge the HCl byproduct, preventing the acid-catalyzed deprotection of the acid-labile N-Boc group.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-3-(azetidin-3-yl)propan-1-ol (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) and cool to 0 °C under argon.

  • Base Addition: Add TEA (2.0 mmol, 2.0 eq) and stir for 5 minutes.

  • Activation: Add MsCl (1.2 mmol, 1.2 eq) dropwise via syringe. Critical: Maintain the temperature at 0 °C to prevent elimination side-reactions.

  • Reaction: Stir at 0 °C for 2 hours.

  • Validation (Self-Validating QC): TLC (Eluent: 50% EtOAc in Hexanes). The mesylate product will run significantly higher (less polar) than the starting alcohol.

  • Workup: Dilute with cold DCM (10 mL) and wash immediately with cold saturated aqueous NaHCO₃ (15 mL) to neutralize excess acid and protect the Boc group. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Use the resulting mesylate immediately in the next nucleophilic substitution step to prevent degradation.

Protocol 3: TEMPO/BAIB Oxidation to Carboxylic Acid (Pathway B)

Causality & Rationale: If the linker requires an amide bond connection, the primary alcohol must be oxidized to a propanoic acid derivative. Traditional harsh oxidants (like Jones reagent or KMnO₄) risk ring-opening the strained azetidine[2]. Therefore, a mild, biphasic catalytic oxidation using TEMPO and Bis(acetoxy)iodobenzene (BAIB) is employed. TEMPO selectively oxidizes the primary alcohol to an aldehyde, while BAIB acts as the stoichiometric terminal oxidant to drive it to the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-3-(azetidin-3-yl)propan-1-ol (1.0 mmol, 1.0 eq) in a 1:1 mixture of DCM and H₂O (10 mL total volume).

  • Catalyst Addition: Add TEMPO (0.1 mmol, 0.1 eq) to the biphasic mixture. The solution will turn slightly orange/red.

  • Oxidation: Add BAIB (2.2 mmol, 2.2 eq) in portions over 10 minutes.

  • Reaction: Stir vigorously at room temperature for 12–16 hours.

  • Validation (Self-Validating QC): TLC (Eluent: 10% MeOH in DCM with 1% Acetic Acid). The product carboxylic acid will streak heavily unless acetic acid is present in the eluent.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess oxidant. Separate the layers. Extract the aqueous layer with DCM (2 × 10 mL). To ensure complete recovery of the acid, adjust the aqueous layer to pH 3-4 using 1M HCl, and extract with EtOAc (2 × 15 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield 3-(1-Boc-azetidin-3-yl)propanoic acid.

References

  • [2] Title: Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage Source: ResearchGate URL:

  • [1] Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed (NIH) URL:

  • [4] Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PMC (NIH) URL:

  • [3] Title: 3-(Azetidin-3-yl)propan-1-ol | PROTAC Linker Source: MedChemExpress URL:

Sources

Method

Using 3-(Azetidin-3-yl)propan-1-ol hydrochloride in cross-coupling reactions

Application Note: Chemoselective Cross-Coupling of 3-(Azetidin-3-yl)propan-1-ol Hydrochloride Introduction & Strategic Rationale In modern drug discovery and PROTAC (Proteolysis Targeting Chimera) design, 3-(Azetidin-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Cross-Coupling of 3-(Azetidin-3-yl)propan-1-ol Hydrochloride

Introduction & Strategic Rationale

In modern drug discovery and PROTAC (Proteolysis Targeting Chimera) design, 3-(Azetidin-3-yl)propan-1-ol hydrochloride has emerged as a highly versatile bifunctional building block. The strained four-membered azetidine ring serves as a metabolically stable, low-lipophilicity bioisostere for piperidines and morpholines, while the propanol tail provides an ideal attachment vector for E3 ligase ligands[1].

However, utilizing this compound in palladium-catalyzed carbon-nitrogen (C–N) cross-coupling reactions—specifically the Buchwald-Hartwig amination[2]—presents distinct synthetic challenges. The molecule is supplied as a hydrochloride salt, requiring in situ neutralization, and possesses an unprotected primary alcohol that can undergo competitive C–O coupling (etherification). This guide details the mechanistic causality and optimized protocols required to achieve high-yielding, chemoselective N-arylation of 3-(Azetidin-3-yl)propan-1-ol.

Mechanistic Insights & Causality in Reaction Design

To successfully couple the secondary amine of the azetidine ring without protecting the primary alcohol, the reaction conditions must be meticulously engineered to favor N-arylation over O-arylation.

  • Overcoming the Hydrochloride Salt: The starting material requires 1.0 equivalent of base purely for neutralization before it can participate in the catalytic cycle. If a strong, soluble base like sodium tert-butoxide (NaOtBu) is used, it rapidly neutralizes the salt but also deprotonates the primary alcohol, generating a highly nucleophilic alkoxide that drives competitive C–O coupling[2]. By utilizing a milder, heterogeneous base like Cesium Carbonate (Cs₂CO₃), the reaction achieves a slow, controlled release of the free azetidine amine without over-deprotonating the propanol chain.

  • Ligand Selection for Strained Rings: Azetidines are highly strained heterocycles. During the catalytic cycle, if the reductive elimination step is too slow, the intermediate palladium complex can trigger unintended ring-opening or rearrangement[3]. Employing a bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos accelerates reductive elimination, safely ejecting the N-aryl azetidine product and preserving the integrity of the four-membered ring[4].

Workflow Start 3-(Azetidin-3-yl)propan-1-ol HCl (Bifunctional Precursor) Neutralization In Situ Neutralization (+1.0 eq Cs2CO3) Start->Neutralization ActiveAmine Free Azetidine Amine (Nucleophile) Neutralization->ActiveAmine Coordination Amine Coordination & Deprotonation (+1.5 eq Cs2CO3) ActiveAmine->Coordination PdCycle Pd(0)/RuPhos Catalyst Oxidative Addition of Ar-X PdCycle->Coordination Pd(II)-Ar Complex Product N-Aryl Azetidine Product (High Chemoselectivity) Coordination->Product Reductive Elimination

Figure 1: Mechanistic workflow of chemoselective Pd-catalyzed N-arylation of the azetidine core.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the causality between base/ligand selection and chemoselectivity.

Table 1: Optimization of Reaction Conditions for Azetidine N-Arylation

EntryPalladium SourceLigand (mol%)Base (Equivalents)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)NaOtBu (3.0 eq)Toluene9022%High O-arylation observed due to strong base.
2Pd(OAc)₂ (4 mol%)XPhos (4 mol%)K₃PO₄ (3.0 eq)Dioxane10058%Slow conversion; incomplete consumption of Ar-Br.
3Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%) Cs₂CO₃ (3.0 eq) Dioxane 100 89% Optimal; high N-selectivity, intact alcohol.
4Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)Cs₂CO₃ (3.0 eq)Toluene10076%Moderate solubility issues of the HCl salt.

Standard Operating Protocol: Chemoselective N-Arylation

This protocol is designed as a self-validating system to ensure reproducibility and high fidelity in synthesizing N-aryl azetidine derivatives.

Scale: 1.0 mmol Target: Chemoselective N-arylation of 3-(Azetidin-3-yl)propan-1-ol hydrochloride with an aryl bromide.

Materials Required:
  • 3-(Azetidin-3-yl)propan-1-ol hydrochloride (1.2 mmol, 1.2 eq)

  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Cesium Carbonate [Cs₂CO₃] (3.0 mmol, 3.0 eq) — Note: 1.2 eq is consumed for HCl neutralization; the remaining 1.8 eq drives the catalytic cycle.

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with argon (repeat this cycle 3 times).

    • Causality: Pd(0) complexes are highly susceptible to oxidation. Removing trace moisture and oxygen prevents premature catalyst deactivation and ensures the active Pd(0) species is maintained for oxidative addition.

  • Reagent Loading: Under a positive flow of argon, add the aryl bromide (1.0 mmol), 3-(Azetidin-3-yl)propan-1-ol hydrochloride (1.2 mmol), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and finely powdered Cs₂CO₃ (3.0 mmol).

  • Solvent Addition & Degassing: Add 10 mL of anhydrous 1,4-dioxane. Sparge the resulting suspension with argon gas for 10 minutes.

    • Causality: Dioxane is selected over toluene because its higher polarity better solvates the polar azetidine intermediate and the released propanol chain, while safely supporting the 100°C reaction temperature.

  • Heating & Self-Validating Monitoring: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 100°C for 12 hours. Monitor the reaction progression via LC-MS.

    • Validation Check: The successful coupling is indicated by the disappearance of the aryl bromide peak and the emergence of the product mass [M+H]+ . If a mass corresponding to [M−H+Ar]+ is observed but lacks the expected retention time shift for an amine, investigate potential O-arylation (etherification) caused by wet solvent or degraded base.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the suspension through a tightly packed pad of Celite.

    • Causality: This filtration step removes the insoluble inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated palladium black, preventing emulsions during subsequent purification.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography using a Dichloromethane/Methanol (DCM/MeOH) gradient to isolate the pure N-aryl 3-(azetidin-3-yl)propan-1-ol.

References

  • Title: 3-(Azetidin-3-yl)
  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines Source: Journal of the American Chemical Society URL
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Freeze-Thaw Degradation of 3-(Azetidin-3-yl)propan-1-ol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this specialized troubleshooting guide to address the structural vulnerabilities of 3-(Azetidin-3-yl)propan-1-ol hydrochloride d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this specialized troubleshooting guide to address the structural vulnerabilities of 3-(Azetidin-3-yl)propan-1-ol hydrochloride during cryopreservation. This guide bridges the gap between mechanistic chemistry and practical laboratory workflows, ensuring your compound remains stable across multiple freeze-thaw cycles.

🔬 Core Diagnostics & Mechanistic Q&A

Q1: Why does 3-(Azetidin-3-yl)propan-1-ol hydrochloride degrade so rapidly when stored in a standard -20°C freezer?

A1: The degradation is driven by a synergistic combination of cryoconcentration and acid-catalyzed ring opening . 3-(Azetidin-3-yl)propan-1-ol features a four-membered azetidine ring. While azetidines are utilized in drug design for their conformational rigidity, their inherent ring strain makes them highly susceptible to hydrolysis under extreme thermal or pH stress[1].

Because your compound is a hydrochloride salt, it naturally acidifies unbuffered aqueous solutions. When you place a sample in a -20°C freezer, the freezing rate is slow. As water gradually crystallizes into pure ice, the solute (the azetidine compound and its HCl counterion) is excluded from the ice matrix and forced into a progressively shrinking unfrozen liquid phase. According to research on 2, this cryoconcentration drastically magnifies the local concentration of protons at the ice-liquid interface, creating a highly acidic microenvironment that cleaves the strained azetidine ring[2].

Pathway cluster_0 Standard Freezing (-20°C) cluster_1 Optimized Freezing (Liquid N2) Start 3-(Azetidin-3-yl)propan-1-ol HCl in Aqueous Solution Slow Slow Ice Nucleation Start->Slow Fast Snap Freezing + Cryoprotectants Start->Fast Cryo Severe Cryoconcentration & Solute Segregation Slow->Cryo pH Drastic pH Drop (Acidic Microenvironment) Cryo->pH Degrade Azetidine Ring-Opening (Hydrolysis) pH->Degrade Glass Amorphous Glassy State (Tg' Arrest) Fast->Glass Stable Stable pH & Concentration Glass->Stable Intact Intact Azetidine Ring Stable->Intact

Mechanistic pathways of azetidine degradation versus cryoprotected stabilization.

Q2: I am using a Sodium Phosphate buffer to neutralize the HCl salt. Why is my compound still degrading?

A2: Sodium phosphate is highly detrimental during freezing. Buffer precipitation is temperature-dependent, and during the freezing of sodium phosphate, the dibasic salt (Na₂HPO₄·12H₂O) selectively crystallizes out of solution. As documented in studies on 3, this causes the pH of the remaining unfrozen liquid to plummet by up to 3 full units[3]. This extreme acidification destroys the azetidine ring. You must switch to a buffer system that maintains proportional solubility during ice formation[4],[5].

Quantitative Comparison of Buffer pH Shifts During Freezing
Buffer SystempH Shift During Freezing (+25°C to -30°C)Suitability for Azetidine HClMechanistic Rationale
Sodium Phosphate Sharp decrease (up to -3.0 units)❌ PoorPrecipitation of dibasic salt causes extreme acidification.
Tris-HCl Increase (~ +1.2 units)⚠️ MarginalTemperature-dependent pKa shift increases alkalinity.
Histidine HCl Minimal increase (< +1.0 unit)✅ ExcellentResists crystallization; maintains stable microenvironment.
Potassium Phosphate Minimal shift✅ GoodBoth mono- and dibasic salts remain soluble during freezing.

Q3: How can I formulate the solution to completely arrest this degradation?

A3: To counteract cryoconcentration and phase separation, you must force the solution into an amorphous glassy state. This is achieved by adding non-crystallizing cryoprotectants, such as trehalose or sucrose (typically at 5% w/v). These excipients increase the viscosity of the unfrozen fraction, restricting molecular mobility and preventing the localized accumulation of the hydrochloride salt that leads to degradation[4].

🧪 Self-Validating Experimental Protocol

Q4: What is the exact workflow I should use to freeze and thaw this compound safely?

A4: To ensure maximum recovery, you must minimize the time the compound spends in the highly concentrated, unfrozen state. This requires snap freezing and rapid thawing . Below is a self-validating methodology designed to ensure structural integrity. The protocol includes built-in analytical checkpoints so you can mathematically verify the success of the procedure.

Protocol Step1 1. Formulation Histidine Buffer 5% Trehalose Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Storage -80°C Below Tg' Step3->Step4 Step5 5. Rapid Thaw 37°C Water Bath Immediate Use Step4->Step5

Step-by-step optimized freeze-thaw workflow for sensitive hydrochloride salts.

Step-by-Step Methodology: Cryoprotected Freeze-Thaw Validation
  • Formulation: Dissolve 3-(Azetidin-3-yl)propan-1-ol hydrochloride in 20 mM Histidine buffer (pH 6.0) containing 5% (w/v) trehalose.

  • Pre-Freeze Validation (Control): Withdraw a 50 µL aliquot. Analyze via HPLC-UV (or LC-MS) using a stability-indicating method to establish the baseline Area % of the intact azetidine peak. Causality: This establishes your 100% recovery baseline before thermal stress is introduced.

  • Aliquoting: Divide the bulk solution into small, single-use aliquots (<1 mL) in sterile polypropylene tubes. Small volumes ensure a high surface-area-to-volume ratio for rapid heat transfer.

  • Snap Freezing: Submerge the tubes in liquid nitrogen (LN₂) for 60 seconds. Causality: Rapid freezing creates microscopic ice crystals and instantly arrests the solution in an amorphous state, bypassing the slow cryoconcentration phase[2].

  • Storage: Immediately transfer the frozen aliquots to a -80°C freezer. Causality: Storing the compound below its glass transition temperature (Tg') prevents secondary ice recrystallization.

  • Rapid Thawing: When ready for use, agitate the tube in a 37°C water bath until just thawed (remove immediately once the ice disappears). Causality: Rapid thawing prevents ice recrystallization and localized solute damage driven by density-based segregation[6].

  • Post-Thaw Validation: Analyze a post-thaw aliquot via the exact same HPLC method used in Step 2. Calculate the % recovery against the baseline.

    • Validation Criteria: A successful protocol will yield >98% recovery with no emergence of new peaks (which would indicate ring-opened diol/amine degradation products).

📚 References

  • Evaluating Freeze-Thaw Processes in Biopharmaceutical Design BioProcess International[Link]

  • Impact of Freezing on pH of Buffered Solutions and Consequences for Monoclonal Antibody Aggregation ResearchGate / PubMed[Link]

  • Suppression of protein inactivation during freezing by minimizing pH changes using ionic cryoprotectants Elsevier / Masaryk University[Link]

  • Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation National Institutes of Health (NIH)[Link]

  • Cryoconcentration modeling and experimental measurements for freezing and thawing of a biologic bulk drug substance National Institutes of Health (NIH)[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(Azetidin-3-yl)propan-1-ol Hydrochloride Workflows

Welcome to the advanced technical support guide for handling 3-(Azetidin-3-yl)propan-1-ol hydrochloride . This bifunctional molecule is highly valued in drug development, frequently serving as a critical PROTAC linker to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for handling 3-(Azetidin-3-yl)propan-1-ol hydrochloride . This bifunctional molecule is highly valued in drug development, frequently serving as a critical PROTAC linker to synthesize targeted protein degraders[1]. However, its structural architecture—combining a highly strained four-membered nitrogen heterocycle with a terminal primary alcohol—presents unique chemoselectivity and stability challenges.

This guide is designed for researchers and application scientists, providing root-cause analyses and self-validating protocols to minimize side reactions such as ring-opening, oligomerization, and off-target functionalization.

Physicochemical Risk Profile

Understanding the quantitative and mechanistic properties of this molecule is the first step in preventing experimental failure.

Property / ParameterValue / CharacteristicMechanistic Implication
Azetidine Ring Strain ~25.4 kcal/molHigh susceptibility to Lewis acid-catalyzed SN​2 ring-opening[2].
Nucleophilicity 2° Amine > 1° AlcoholEnables selective N-functionalization using precise stoichiometry.
Thermal Stability Degrades > 60 °CElevated temperatures provide the energy to overcome the activation barrier for ring-opening[2].
Salt Form Hydrochloride (HCl)Requires careful neutralization (free-basing) prior to nucleophilic coupling to activate the amine[3].
Troubleshooting & FAQs: Causality and Resolution

Q1: Why am I experiencing severe yield loss and observing linear amine byproducts during N-acylation? Root Cause Analysis: The azetidine ring is destabilized by its inherent ~25.4 kcal/mol ring strain[2]. When reacting the free base with acyl chlorides, the byproduct is HCl. If this HCl is not immediately scavenged, it acts as a Lewis acid, protonating the azetidine nitrogen. This coordination drastically increases ring strain and activates the adjacent carbon atoms, making them highly susceptible to SN​2 nucleophilic attack by chloride ions, resulting in irreversible ring cleavage[2]. Resolution: Always use a non-nucleophilic base (e.g., DIPEA or Triethylamine) in excess to scavenge generated HCl. Furthermore, perform the reaction at low temperatures (0 °C to -78 °C) to minimize the kinetic rate of the ring-opening side reaction[2].

Q2: My starting material appears completely unreactive during amide coupling. What is wrong? Root Cause Analysis: The compound is supplied as a hydrochloride salt to prevent auto-oxidation and polymerization during storage. In this protonated ammonium state, the secondary amine lacks a free lone pair and is entirely non-nucleophilic. Resolution: You must perform a free-basing step. Use weak bases or buffers (like K2​CO3​ or DIPEA) to neutralize the hydrochloride salt and liberate the reactive free amine[3]. Avoid strong aqueous bases (like NaOH) if your downstream intermediate contains base-labile ester groups.

Q3: How do I prevent O-acylation of the primary alcohol when trying to protect the azetidine nitrogen? Root Cause Analysis: Both the secondary amine and the primary alcohol are nucleophiles. While the secondary amine is kinetically favored due to the higher HOMO energy of the nitrogen lone pair, an excess of the electrophile (e.g., Boc2​O or Cbz-Cl) or prolonged reaction times will drive the reaction toward competitive O-functionalization[4]. Resolution: Exploit the kinetic difference by strictly limiting the N-protecting agent to 1.05 equivalents and adding it dropwise at 0 °C.

Self-Validating Experimental Protocols
Protocol A: One-Pot Free-Basing and Selective N-Boc Protection

This protocol is designed to safely neutralize the HCl salt and selectively protect the azetidine nitrogen[4], leaving the primary alcohol available for downstream PROTAC linker synthesis[1].

  • Preparation: Suspend 3-(Azetidin-3-yl)propan-1-ol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Thermal Control: Cool the suspension to 0 °C using an ice-water bath. Causality: Low temperatures prevent thermal decomposition of the strained ring[2].

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 5 minutes. The suspension will clear as the free base dissolves.

    • Validation Checkpoint 1: Spot a micro-aliquot on wet pH indicator paper. A pH > 9 confirms complete neutralization of the HCl salt.

  • Protection: Dissolve Di-tert-butyl dicarbonate ( Boc2​O ) (1.05 eq) in a minimal volume of DCM. Add this dropwise to the reaction mixture over 15 minutes.

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to 20-25 °C.

    • Validation Checkpoint 2: Monitor by LC-MS. The reaction is complete when the m/z 116 [M+H]+ peak (free base) disappears, replaced by the m/z 216 [M+H]+ peak (N-Boc product).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: O-Alkylation of the N-Protected Intermediate

Once the nitrogen is protected, the primary alcohol can be safely functionalized without risking azetidine polymerization.

  • Deprotonation: Dissolve the N-Boc-3-(azetidin-3-yl)propan-1-ol intermediate in anhydrous THF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Validation Checkpoint 1: The immediate evolution of H2​ gas (bubbling) confirms the active deprotonation of the primary alcohol.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise.

  • Reaction: Stir at room temperature. Do not exceed 40 °C.

    • Validation Checkpoint 2: Post-reaction LC-MS must show the expected product mass without M+18 (water addition) or M+36 (HCl addition) peaks, which would indicate unwanted ring-opened byproducts.

Visualizing Workflows and Mechanisms

N_Protection_Workflow Start 3-(Azetidin-3-yl)propan-1-ol HCl Freebase Free-basing (DIPEA, DCM, 0°C) Start->Freebase Add mild base Protect N-Protection (Boc2O, 0°C to RT) Freebase->Protect Add protecting group SideReact Side Reaction: O-Acylation / Ring Opening Protect->SideReact Excess reagent / High Temp Purify Aqueous Workup & Extraction Protect->Purify Controlled conditions Product N-Boc-3-(azetidin-3-yl)propan-1-ol (Ready for O-functionalization) Purify->Product Isolate organic layer

Workflow for selective N-Boc protection of 3-(azetidin-3-yl)propan-1-ol.

Mechanism Azetidine Azetidine Ring (Strain: ~25.4 kcal/mol) LewisAcid Lewis Acid / H+ Coordination to N Azetidine->LewisAcid Acidic Conditions Heat Elevated Temperature (>60°C) Azetidine->Heat Thermal Stress Stable Stable N-Protected Azetidine Azetidine->Stable Mild Base + N-Protection (Low Temp) Nucleophile Nucleophilic Attack (e.g., Cl-, Br-) LewisAcid->Nucleophile Activates ring C atoms RingOpen Ring-Opened Byproduct (Linear Amine) Nucleophile->RingOpen SN2 Cleavage Heat->RingOpen Decomposition

Mechanistic pathways of azetidine ring-opening via Lewis acids and thermal stress.

References

1.[2] Title: How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem Source: benchchem.com URL: 2

2.[1] Title: 3-(Azetidin-3-yl)propan-1-ol;hydrochloride | PROTAC connector Source: invivochem.com URL: 1

3.[4] Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: ljmu.ac.uk URL: 4

4.[3] Title: How can I neutralize aminehydrochlorides? - ResearchGate Source: researchgate.net URL: 3

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 3-(Azetidin-3-yl)propan-1-ol Hydrochloride

Welcome to the Technical Support Center for 3-(Azetidin-3-yl)propan-1-ol hydrochloride (CAS 1379237-95-2) . This specialized portal provides researchers, formulation scientists, and drug development professionals with me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Azetidin-3-yl)propan-1-ol hydrochloride (CAS 1379237-95-2) . This specialized portal provides researchers, formulation scientists, and drug development professionals with mechanistic insights, troubleshooting guides, and self-validating protocols to address the severe hygroscopicity associated with this active pharmaceutical ingredient (API) building block.

Part 1: Mechanistic FAQs — Understanding the Root Cause

Q1: Why does 3-(Azetidin-3-yl)propan-1-ol hydrochloride absorb atmospheric moisture so rapidly? A: The extreme hygroscopicity of this compound is driven by its crystal lattice thermodynamics and molecular structure. In hydrochloride salts, the highly electronegative chloride ion (Cl⁻) acts as a potent hydrogen bond acceptor[1]. In the solid state, if the API's intrinsic hydrogen bond donors (in this case, the protonated azetidine nitrogen and the terminal hydroxyl group) do not fully satisfy the chloride ion's hydrogen bonding capacity, the Cl⁻ ion remains "underutilized." Consequently, it aggressively draws moisture from the atmosphere to complete its hydrogen-bonding network, leading to rapid water uptake and eventual deliquescence[1].

Q2: How does this moisture uptake impact my downstream drug development workflows? A: Uncontrolled moisture sorption causes both physical and chemical instability. Physically, it leads to caking, powder agglomeration, and crystal form changes (polymorphic shifts)[2]. Chemically, the localized microenvironment of the absorbed water can alter the pH, accelerating the hydrolysis of the API or interacting adversely with excipients during formulation[3].

Part 2: Experimental Troubleshooting & Handling Protocols

Quantitative Hygroscopicity Thresholds

To effectively handle this compound, it is critical to understand its behavior across different humidity ranges. Table 1 outlines the expected physical state of typical amine hydrochloride salts at various relative humidity (RH) levels.

Table 1: Moisture Adsorption Behavior & Handling Requirements

Relative Humidity (RH)Expected Physical State / BehaviorHandling & Mitigation Requirement
< 10% Stable, free-flowing crystalline powderStandard handling; store under inert gas backfill.
10% - 30% Surface moisture adsorptionStore in desiccator with active desiccants (e.g., P₂O₅).
30% - 60% Significant mass gain (>5% w/w)Strict Glovebox handling required.
> 60% Deliquescence (dissolves in own moisture)Immediate salvage drying required; consider salt exchange.
Protocol 1: Self-Validating High-Vacuum Drying

Objective: Remove absorbed atmospheric moisture without inducing thermal degradation of the strained azetidine ring. Causality: Traditional oven drying (>60°C) risks ring-opening or thermal degradation of the 4-membered azetidine heterocycle. Applying high vacuum at ambient temperature shifts the thermodynamic equilibrium of water desorption favorably without adding thermal stress to the molecule.

Step-by-Step Methodology:

  • Initial Quantification: Weigh 50 mg of the compromised API inside a dry, N₂-purged glovebox. Perform Coulometric Karl Fischer (KF) titration to establish the baseline water content.

  • Preparation: Transfer the bulk powder into a wide-mouth amber glass vial to maximize the surface area-to-volume ratio. Do not cap the vial.

  • Vacuum Desiccation: Place the vial in a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅). Apply high vacuum (< 0.1 mbar) at ambient temperature (20–25°C) for 24 to 48 hours.

  • Inert Backfill: Break the vacuum strictly using ultra-high purity (UHP) Argon or Nitrogen. Cap the vial tightly before opening the desiccator to ambient air.

  • Validation: Re-weigh a 50 mg aliquot inside the glovebox and perform a secondary KF titration.

Self-Validation System: The protocol is validated as successful and non-destructive if the post-drying KF result is < 0.5% w/w AND concurrent HPLC analysis shows no increase in degradation products compared to the pre-drying chromatogram.

Workflow Start API Receipt: 3-(Azetidin-3-yl)propan-1-ol HCl Check Assess Moisture Content (Karl Fischer / TGA) Start->Check Dry Vacuum Drying (< 25°C, High Vacuum) Check->Dry Water > 1.0% Store Store under Argon/N2 (RH < 10%) Check->Store Water < 1.0% Dry->Store Formulate Formulation Strategy: Excipient Shielding or Salt Exchange Store->Formulate

Caption: Workflow for handling, assessing, and salvaging hygroscopic API batches.

Part 3: Formulation & Salt Engineering Strategies

Q3: We cannot maintain <10% RH during our manufacturing process. How can we formulate around this hygroscopicity? A: If environmental control is insufficient, the chemical properties of the API must be modified. Pharmaceutical companies frequently move the salt-selection process to the early research phase to avoid late-stage formulation failures caused by hygroscopicity[3]. The most effective strategy is Salt Exchange or Co-crystallization .

By replacing the chloride ion with a larger, charge-delocalized counterion (such as a mesylate, oxalate, or succinate), the hydrogen-bonding network within the crystal lattice becomes saturated by the co-former. This drastically reduces the molecule's affinity for atmospheric water[4].

Table 2: Karl Fischer Titration Parameters for Azetidine Derivatives

ParameterRecommended SettingScientific Rationale
Solvent System Methanol / Formamide (2:1)Formamide ensures complete dissolution of the highly polar API structure.
Sample Size 50 - 100 mgOptimizes titrant consumption for an expected 1-5% water content range.
Stirring Time 60 secondsAllows full extraction of tightly bound hydrate water before measurement.
Endpoint Drift < 20 µ g/min Ensures a stable baseline, preventing false positives from atmospheric leaks.
Protocol 2: Salt Exchange to Mitigate Hygroscopicity

Objective: Convert the highly hygroscopic hydrochloride salt into a thermodynamically stable, less hygroscopic form (e.g., mesylate salt). Causality: Removing the underutilized Cl⁻ acceptor and introducing a counterion with its own robust hydrogen-bonding network prevents external water molecules from easily penetrating the crystal lattice.

Step-by-Step Methodology:

  • Free-Basing: Dissolve 3-(Azetidin-3-yl)propan-1-ol HCl in a minimal volume of saturated aqueous NaHCO₃. Extract the free base into an organic solvent (e.g., dichloromethane).

  • Drying the Base: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free azetidine base.

  • Salt Formation: Dissolve the free base in anhydrous ethanol. Slowly add 1.05 equivalents of methanesulfonic acid dropwise under continuous stirring at 0°C.

  • Crystallization: Allow the solution to warm to room temperature. Induce crystallization by the slow addition of an anti-solvent (e.g., diethyl ether) until the solution becomes slightly turbid. Chill to 4°C overnight to maximize yield.

  • Isolation: Filter the resulting crystals under a nitrogen blanket and dry under vacuum.

Self-Validation System: Perform Dynamic Vapor Sorption (DVS) on the newly synthesized salt. The protocol is validated if the mass gain at 80% RH is < 2.0% w/w, demonstrating a successful mitigation compared to the >15% mass gain typically observed with the original hydrochloride salt[4].

Mechanism HCl Hydrochloride Salt (High Hygroscopicity) Mech Cl- acts as strong H-bond acceptor Draws atmospheric H2O HCl->Mech AltSalt Alternative Salt / Co-crystal (e.g., Mesylate, Oxalate) Mech->AltSalt Salt Exchange / Co-crystallization Mech2 H-bond network saturated by co-former Reduced H2O affinity AltSalt->Mech2

Caption: Mechanism of moisture uptake in HCl salts and mitigation via salt exchange.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: MDPI Pharmaceutics (Semantic Scholar) URL:1

  • New Multicomponent Crystal Forms of Adiphenine with Low Hygroscopicity Source: ACS Omega URL:4

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials Source: Pharma Excipients URL:2

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:3

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-(Azetidin-3-yl)propan-1-ol hydrochloride vs other azetidine building blocks

Escaping Flatland: A Comparative Guide to 3-(Azetidin-3-yl)propan-1-ol Hydrochloride and Alternative Azetidine Building Blocks As the pharmaceutical industry continues to prioritize the "Escape from Flatland" paradigm, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: A Comparative Guide to 3-(Azetidin-3-yl)propan-1-ol Hydrochloride and Alternative Azetidine Building Blocks

As the pharmaceutical industry continues to prioritize the "Escape from Flatland" paradigm, maximizing the sp³ character of drug candidates has become a cornerstone of modern medicinal chemistry. Azetidines—four-membered, nitrogen-containing heterocycles—offer a privileged scaffold that bridges the high ring strain of aziridines with the conformational flexibility of pyrrolidines[1]. They are routinely deployed to lower lipophilicity (LogP), improve aqueous solubility, and enhance metabolic stability by resisting cytochrome P450-mediated N-dealkylation[2].

Within this chemical space, 3-(Azetidin-3-yl)propan-1-ol hydrochloride (CAS 1379237-95-2)[3] has emerged as a highly specialized building block. Unlike its shorter homologues, this molecule features a three-carbon linker terminating in a primary alcohol, offering unique spatial projection capabilities. This guide objectively compares its performance against other common azetidine building blocks and provides self-validating experimental protocols for its application.

Structural and Physicochemical Comparison

To effectively design a lead optimization campaign, researchers must select the azetidine building block that perfectly matches the spatial and electronic requirements of the target binding pocket.

Table 1: Comparative Analysis of C3-Substituted Azetidine Building Blocks

Building BlockLinker LengthKey Functional GroupPrimary Medicinal Chemistry ApplicationStrategic Advantage
3-(Azetidin-3-yl)propan-1-ol HCl 3 carbonsPrimary Alcohol (-OH)Extended spatial projection for deep-pocket H-bonding.Allows the terminal -OH to probe solvent-exposed regions without compromising the conformational rigidity of the core.
3-(Hydroxymethyl)azetidine 1 carbonPrimary Alcohol (-OH)Compact H-bond donor/acceptor.Minimal steric bulk; ideal for tight binding pockets where a propyl chain would clash.
Azetidine-3-carboxylic acid 0 carbonsCarboxylic Acid (-COOH)Bioisostere for β-proline or GABA analogs[4].Excellent for forming rigidified amides and constraining peptide backbones[4].
3-Aminoazetidine 0 carbonsPrimary Amine (-NH₂)Diamine scaffold for orthogonal functionalization.Enables dual-targeting molecules; easily managed via orthogonal protection (e.g., Boc/Cbz).
Mechanistic Insight: The "Propyl-Alcohol" Advantage

The choice to use 3-(Azetidin-3-yl)propan-1-ol over 3-(hydroxymethyl)azetidine is fundamentally a question of vector geometry. While the azetidine core restricts the conformational freedom of the attached substituent (reducing the entropic penalty upon binding)[2], the flexible propyl chain allows the terminal hydroxyl group to sweep a defined radius. This is critical when the target H-bond acceptor is buried deep within a hydrophobic pocket, where placing the basic azetidine nitrogen too close would result in a desolvation penalty.

G A Azetidine Core (Rigidity & Low LogP) B Propyl Linker (Spatial Extension) A->B Projects D Target Pocket (Deep Engagement) A->D Orients C Primary Alcohol (H-Bonding) B->C Terminates in C->D Anchors to

Caption: Logical impact of the azetidine-propyl-alcohol motif on target engagement.

Experimental Workflows & Self-Validating Protocols

As an application scientist, I emphasize that every protocol must be a self-validating system. The following methodologies detail the chemoselective functionalization of 3-(Azetidin-3-yl)propan-1-ol hydrochloride and the subsequent biological validation of the scaffold.

Protocol A: Chemoselective N-Alkylation (Avoiding Protecting Groups)

Causality & Logic: 3-(Azetidin-3-yl)propan-1-ol hydrochloride contains two nucleophiles: a secondary amine and a primary alcohol. Because the secondary amine of the azetidine ring is significantly more nucleophilic, we can achieve chemoselective N-alkylation without the tedious protection/deprotection of the alcohol. Furthermore, because the starting material is a hydrochloride salt, we must use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). Using strong aqueous bases (like NaOH) complicates the extraction of the highly polar, water-soluble azetidino-alcohol.

Step-by-Step Methodology:

  • Free-Basing and Solvation: Suspend 3-(Azetidin-3-yl)propan-1-ol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert N₂ atmosphere. Add DIPEA (2.5 eq) dropwise. Self-Validation: The suspension will clarify into a homogeneous solution, confirming the successful liberation of the free base.

  • Electrophile Addition: Slowly add the alkyl halide or sulfonyl chloride (1.05 eq) dissolved in DCM. Maintaining a strict 1.05 eq limit prevents over-alkylation at the oxygen atom.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Quality Control (QC): Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material mass (m/z 116.1 for the free base) is consumed, and a single major peak corresponding to the N-alkylated product is observed. If a +2 addition mass is seen, O-alkylation has occurred, indicating poor temperature control or excess electrophile.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: In Vitro Microsomal Stability Assay

Causality & Logic: The primary reason for incorporating an azetidine ring is often to improve metabolic stability compared to piperidines or pyrrolidines[2]. This assay validates that structural choice by measuring the intrinsic clearance (CL_int) in liver microsomes. A direct comparator (the piperidine analog) must be run in parallel to prove the hypothesis.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the N-functionalized azetidine test compound, its piperidine analog (Comparator), and Verapamil (Positive Control) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching (Time-Course): At exactly 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation: The immediate protein precipitation halts all enzymatic activity, ensuring the kinetic data is precisely time-stamped.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant (k), which is used to calculate CL_int.

Workflow N1 3-(Azetidin-3-yl)propan-1-ol HCl (Starting Material) N2 Mild Free-Basing (DIPEA) (Prevents Elimination) N1->N2 Step 1 N3 Chemoselective N-Alkylation (Maintains Free -OH) N2->N3 Step 2 N4 LC-MS / NMR Validation (Confirms Regioselectivity) N3->N4 Step 3 (QC) N5 Microsomal Stability Assay (Validates Scaffold) N4->N5 Step 4 (Bioassay)

Caption: Self-validating experimental workflow for azetidine functionalization.

Conclusion

While simpler azetidine building blocks like azetidine-3-carboxylic acid[4] are excellent for rigidifying peptide backbones, 3-(Azetidin-3-yl)propan-1-ol hydrochloride provides a distinct geometric advantage. By combining the metabolic resilience and low lipophilicity of the strained four-membered ring[1] with a flexible, H-bonding propyl tail, it allows medicinal chemists to engage deep, solvent-exposed target pockets without inflating the molecule's overall LogP. When handled with precise chemoselective protocols, it serves as a highly efficient vector for lead optimization.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: NIH / PubMed URL:[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles - MDPI Source: MDPI URL:[Link]

Sources

Comparative

LC-MS Characterization of 3-(Azetidin-3-yl)propan-1-ol Hydrochloride: A Comparative Guide to HILIC vs. Reversed-Phase Workflows

Executive Summary The compound 3-(Azetidin-3-yl)propan-1-ol hydrochloride (CAS: 1379237-95-2) is a highly polar, low-molecular-weight secondary amine widely utilized as a structural building block and a1 [1]. Due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(Azetidin-3-yl)propan-1-ol hydrochloride (CAS: 1379237-95-2) is a highly polar, low-molecular-weight secondary amine widely utilized as a structural building block and a1 [1]. Due to its hydrophilic nature and basic azetidine nitrogen, characterizing this compound via standard Liquid Chromatography-Mass Spectrometry (LC-MS) presents significant analytical hurdles.

This guide objectively compares the performance of traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC), providing researchers with a self-validating protocol and mechanistic insights to achieve robust, high-sensitivity quantification.

The Analytical Challenge: Causality Behind Chromatographic Failure

Standard RPLC methods rely on the hydrophobic partitioning of analytes into a nonpolar stationary phase (e.g., C18). However, 2 [2].

For 3-(Azetidin-3-yl)propan-1-ol hydrochloride, the lack of hydrophobic surface area results in void volume elution . This early elution is catastrophic for MS detection because it coincides with the elution of unretained matrix components (salts, endogenous lipids), leading to severe ion suppression . Furthermore, attempting to force retention by using highly aqueous mobile phases (e.g., 100% water) drastically reduces the desolvation efficiency in the Electrospray Ionization (ESI) source, plummeting the overall sensitivity.

Chromatographic Strategy: The HILIC Advantage

To overcome the limitations of RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) serves as the superior orthogonal alternative.3 [3].

The Mechanism: HILIC utilizes a polar stationary phase (such as Amide-bonded silica) and a highly organic mobile phase (typically >70% Acetonitrile). Water acts as the strong eluting solvent. The stationary phase immobilizes a water-enriched layer on its surface. The polar 3-(Azetidin-3-yl)propan-1-ol partitions from the bulk organic mobile phase into this aqueous layer. Additionally, the basic azetidine ring undergoes electrostatic interactions with the stationary phase, ensuring strong retention well beyond the void volume.

Because the mobile phase is highly organic,3 [3], directly translating to taller peaks and reduced background noise.

LCMS_Workflow Start Sample Prep: 3-(Azetidin-3-yl)propan-1-ol HCl Split Chromatographic Selection Start->Split RPLC RPLC (C18) High Aqueous Split->RPLC Standard Approach HILIC HILIC (Amide) High Organic Split->HILIC Polar Approach MS_RPLC ESI-MS Poor Desolvation RPLC->MS_RPLC MS_HILIC ESI-MS Enhanced Ionization HILIC->MS_HILIC Result_RPLC Void Volume Elution Ion Suppression MS_RPLC->Result_RPLC Result_HILIC Strong Retention High S/N Ratio MS_HILIC->Result_HILIC

LC-MS method development workflow comparing RPLC and HILIC for polar amines.

Experimental Protocols: Step-by-Step Methodology

To ensure a self-validating system, the following protocols dictate exact parameters required to reproduce the comparative data.

Sample Preparation & The "Solvent Effect"

Expert Insight: In HILIC, injecting a sample dissolved in 100% water into a highly organic mobile phase causes the water to act as a strong elution plug, dragging the analyte through the column and causing severe peak splitting. Therefore, sample diluents must match the initial mobile phase conditions.

  • Stock Solution: Dissolve 3-(Azetidin-3-yl)propan-1-ol hydrochloride standard in 100% LC-MS grade Acetonitrile to a concentration of 1 mg/mL.

  • HILIC Working Solution: Dilute to 100 ng/mL using 90:10 Acetonitrile:Water (v/v).

  • RPLC Working Solution: Dilute to 100 ng/mL using 5:95 Acetonitrile:Water (v/v).

Comparative LC-MS Conditions

System: Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole MS.

Method A: RPLC (The Baseline)

  • Column: C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B hold for 1 min, ramp to 95% B over 5 mins.

  • Flow Rate: 0.3 mL/min.

Method B: HILIC (The Optimized Approach)

  • Column: Amide-bonded Silica (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.2). (Causality: Volatile buffers provide the ionic strength necessary to stabilize the immobilized water layer on the stationary phase without precipitating in high organic conditions).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 95% B hold for 2 mins, ramp down to 50% B over 6 mins.

  • Flow Rate: 0.4 mL/min.

MS Parameters (ESI+):

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300 °C

  • Drying Gas: 10 L/min

  • Nebulizer: 40 psi

Comparative Performance Data

The quantitative advantages of transitioning from RPLC to HILIC for this compound are summarized below:

ParameterRPLC (C18)HILIC (Amide)Causality / Mechanism
Retention Time (tR) 0.8 min (Void)4.5 minHILIC partitions polar analytes into the stationary aqueous layer.
Peak Asymmetry (Tf) > 2.5 (Tailing)1.1 (Symmetrical)RPLC suffers from secondary silanol interactions with the basic amine; HILIC mitigates this via buffer shielding.
Signal-to-Noise (S/N) 15:1350:1High organic mobile phase in HILIC enhances ESI droplet desolvation.
Matrix Effect Severe SuppressionMinimalRetention beyond the void volume separates the analyte from salts/lipids.

Mass Spectrometry Characterization

In positive ESI mode, 3-(Azetidin-3-yl)propan-1-ol (exact mass: 115.0997 Da) readily forms a protonated precursor ion [M+H]+ at m/z 116.1 .

Subjecting this precursor to Collision-Induced Dissociation (CID) yields a highly predictable fragmentation pattern. The initial, lowest-energy fragmentation pathway involves the loss of water (-18 Da) from the primary alcohol side chain, yielding an intense product ion at m/z 98.1. As collision energy increases, the4 [4], which is a hallmark diagnostic feature for azetidine derivatives in tandem mass spectrometry.

Fragmentation Parent [M+H]+ m/z 116.1 Protonated Precursor LossH2O [M+H-H2O]+ m/z 98.1 Loss of Hydroxyl Parent->LossH2O -18 Da (H2O) RingCleavage Fragment m/z 70.1 Azetidine Ring Opening Parent->RingCleavage -46 Da Propyl Fragment m/z 58.1 Alkyl Chain Cleavage LossH2O->Propyl CID Fragmentation

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Conclusion

For the LC-MS characterization of 3-(Azetidin-3-yl)propan-1-ol hydrochloride, standard C18 Reversed-Phase chromatography is fundamentally mismatched to the compound's physicochemical properties, resulting in poor retention, peak tailing, and severe ion suppression. Implementing a HILIC methodology utilizing an Amide-bonded stationary phase and an ammonium formate-buffered high-organic mobile phase resolves these issues. This approach not only ensures adequate retention and symmetrical peak shapes but also exponentially increases MS sensitivity through optimized ESI desolvation.

References

  • LabRulez LCMS - Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column URL: [Link]

  • Chrom Tech, Inc. - Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography URL: [Link]

  • National Institutes of Health (NIH) / PMC - Molecular basis for azetidine-2-carboxylic acid biosynthesis URL:[Link]

Sources

Validation

Benchmarking the reactivity of 3-(Azetidin-3-yl)propan-1-ol hydrochloride in amidation

Benchmarking the Reactivity of 3-(Azetidin-3-yl)propan-1-ol Hydrochloride in Chemoselective Amidation Overview The integration of saturated nitrogen heterocycles into modern drug discovery has revolutionized the design o...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Reactivity of 3-(Azetidin-3-yl)propan-1-ol Hydrochloride in Chemoselective Amidation

Overview The integration of saturated nitrogen heterocycles into modern drug discovery has revolutionized the design of therapeutics, particularly in the synthesis of PROTAC linkers and conformationally constrained scaffolds[1]. Among these, 3-(Azetidin-3-yl)propan-1-ol hydrochloride presents a unique bifunctional architecture containing both a highly reactive secondary amine and a primary alcohol. This guide benchmarks its amidation reactivity against its 5- and 6-membered analogs (pyrrolidine and piperidine) and provides a self-validating protocol for achieving strictly chemoselective N-amidation.

Structural and Electronic Causality: The Azetidine Advantage

Azetidines are characterized by a 4-membered ring with a considerable ring strain of approximately 25.4 kcal/mol[2]. This strain forces the internal C-N bonds to adopt higher s-character compared to unstrained systems. Consequently, this slightly lowers the basicity of the amine while maintaining exceptional nucleophilicity due to minimal steric shielding around the nitrogen atom[3].

When performing amidation on 3-(Azetidin-3-yl)propan-1-ol, the primary synthetic challenge is chemoselectivity: directing the acyl electrophile exclusively to the secondary amine while leaving the primary alcohol unreacted. The causality of this selectivity hinges on basicity and kinetics. Strong bases (pKa > 10) can deprotonate the primary alcohol, generating a highly nucleophilic alkoxide that leads to undesired O-acylation or diacylation[4]. Conversely, utilizing a mild, non-nucleophilic base selectively liberates the azetidine free amine, which kinetically outcompetes the neutral alcohol for the activated acyl species.

Pathway Visualization

The logical flow of chemoselective amidation relies on precise pH control and electrophile activation to prevent off-target esterification.

ChemoselectiveAmidation A 3-(Azetidin-3-yl)propan-1-ol HCl (Secondary Amine + Primary Alcohol) B DIPEA Neutralization (Free Amine Formation) A->B + DIPEA C Acyl-HATU Intermediate (Electrophile) B->C + Carboxylic Acid + HATU D Chemoselective N-Acylation (Target Amide) C->D Kinetically Favored (Mild Base) E O-Acylation / Diacylation (Undesired Ester) C->E Strong Base (pKa > 10) or Excess Heat

Fig 1. Chemoselective amidation pathway of 3-(Azetidin-3-yl)propan-1-ol highlighting N-acylation.

Benchmarking Reactivity: Azetidine vs. Pyrrolidine vs. Piperidine

To objectively evaluate the performance of 3-(Azetidin-3-yl)propan-1-ol, we benchmark it against its homologous counterparts: 3-(Pyrrolidin-3-yl)propan-1-ol (5-membered) and 3-(Piperidin-4-yl)propan-1-ol (6-membered). The data below synthesizes their relative reactivity profiles in standard amide coupling environments.

Parameter3-(Azetidin-3-yl)propan-1-ol3-(Pyrrolidin-3-yl)propan-1-ol3-(Piperidin-4-yl)propan-1-ol
Ring Size & Strain 4-membered (~25.4 kcal/mol)5-membered (~5.4 kcal/mol)6-membered (~0 kcal/mol)
Steric Hindrance (N-site) Minimal (Highly exposed)ModerateHigh (Equatorial/Axial dynamics)
Amidation Kinetics Very Fast (< 1 hr)Fast (1-2 hrs)Moderate (2-4 hrs)
Chemoselectivity (N vs O) Excellent (High N-nucleophilicity)Very GoodGood (Sterics may increase O-attack)
Risk of Ring Opening Low to Moderate (Requires mild conditions)Very LowNone

Analytical Insight: The azetidine core reacts significantly faster than the piperidine core due to the lack of steric bulk around the nitrogen atom[3]. However, because of its inherent ring strain[2], azetidines are more sensitive to harsh conditions. The chemoselectivity for N-acylation is highest in the azetidine derivative because its unhindered nitrogen is a vastly superior nucleophile compared to the pendant primary alcohol, provided the alcohol remains protonated[4].

Self-Validating Experimental Protocol: Chemoselective Amidation

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every reagent addition serves a specific mechanistic purpose to maximize N-acylation while suppressing O-acylation.

Objective: Synthesis of N-acyl-3-(azetidin-3-yl)propan-1-ol via HATU coupling. Scale: 1.0 mmol

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-(Azetidin-3-yl)propan-1-ol hydrochloride (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Electrophile Pre-Activation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (1.0 equiv) and stir at room temperature for 10 minutes.

    • Causality: Pre-activation forms the highly reactive O-At ester. Limiting the base to 1.0 equivalent during this step prevents the epimerization of stereocenters in sensitive carboxylic acids.

  • Amine Liberation: In a separate vial, suspend 3-(Azetidin-3-yl)propan-1-ol hydrochloride (1.1 equiv) in DMF and add DIPEA (2.0 equiv).

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the free secondary amine. The second equivalent acts as an acid scavenger for the coupling byproduct. Using DIPEA (a mild, sterically hindered base) prevents the deprotonation of the primary alcohol, which is the primary cause of undesired O-acylation[4].

  • Controlled Coupling: Add the amine solution dropwise to the activated acid mixture. Stir at room temperature for 1 hour.

    • Causality: Dropwise addition controls the exothermic nature of the coupling. The highly exposed azetidine nitrogen ensures rapid reaction kinetics, typically reaching completion within 60 minutes.

  • In-Process Validation (LC-MS): Sample the reaction mixture and analyze via LC-MS.

    • Validation Check: The mass of the desired product [M+H]+ should be the dominant peak. If a peak corresponding to [M+H+Acyl]+ appears, diacylation has occurred, indicating that the local base concentration was too high or the reaction overheated[4].

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove DMF and residual DIPEA salts. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: NH₄Cl provides a mildly acidic quench that halts the reaction without hydrolyzing the newly formed amide bond or any potentially formed ester byproducts, allowing for accurate yield determination.

Sources

Comparative

3-(Azetidin-3-yl)propan-1-ol: Hydrochloride Salt vs. Free Base Stability Comparison

Executive Summary In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules, 3-(Azetidin-3-yl)propan-1-ol serves as a highly versatile linker and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules, 3-(Azetidin-3-yl)propan-1-ol serves as a highly versatile linker and functional scaffold[1]. However, the physical and chemical stability of this compound is heavily dictated by its chemical form.

This guide provides an objective, data-driven comparison between the free base and the hydrochloride (HCl) salt forms of 3-(Azetidin-3-yl)propan-1-ol. For researchers, selecting the correct form is not merely a matter of solubility, but a critical decision that impacts shelf-life, handling, and the prevention of strain-driven degradation[2].

Mechanistic Causality: Why Form Dictates Stability

To understand the stability differences, one must analyze the molecular architecture of 3-(Azetidin-3-yl)propan-1-ol, which contains a highly strained four-membered azetidine ring (a secondary amine) and a primary alcohol[3].

The Vulnerability of the Free Base

In its free base form, the secondary amine on the azetidine ring possesses an active, unshared lone pair of electrons. This renders the molecule highly nucleophilic and basic.

  • Oxidation & Hygroscopicity: The free lone pair is highly susceptible to atmospheric oxidation (forming N-oxides). Furthermore, the free base is typically a viscous liquid or amorphous oil. This physical state maximizes surface area exposure, leading to rapid moisture absorption (hygroscopicity) and reaction with atmospheric CO₂ to form carbamates.

  • Intermolecular Interactions: The free amine can engage in uncontrolled intermolecular hydrogen bonding with the primary alcohol of adjacent molecules, contributing to its oily, difficult-to-handle physical state.

The Hydrochloride Salt Advantage

Converting the azetidine into its hydrochloride salt fundamentally alters its physicochemical properties[4].

  • Lone Pair Sequestration: Protonation of the azetidine nitrogen ( NH2+​ ) ties up the lone pair, drastically reducing its nucleophilicity and completely inhibiting atmospheric oxidation[5].

  • Crystal Lattice Formation: The ionic interaction between the protonated azetidine and the chloride counterion drives the formation of a highly ordered, stable crystal lattice. This transforms the compound from an unstable oil into a white, free-flowing crystalline solid that is non-volatile, significantly less hygroscopic, and highly resistant to strain-driven ring-opening[4].

Stability Pathway Visualization

G Start 3-(Azetidin-3-yl)propan-1-ol FreeBase Free Base Form (Reactive Lone Pair) Start->FreeBase Untreated HClSalt Hydrochloride Salt (Protonated Amine) Start->HClSalt + HCl Oxidation Atmospheric Oxidation (N-Oxide Formation) FreeBase->Oxidation Moisture Moisture Absorption (Hygroscopic Oil) FreeBase->Moisture Lattice Crystal Lattice Formation (Solid State) HClSalt->Lattice Degradation Rapid Degradation (Short Shelf-Life) Oxidation->Degradation Moisture->Degradation Stable High Chemical Stability (Long Shelf-Life) Lattice->Stable

Degradation and stability pathways of 3-(Azetidin-3-yl)propan-1-ol forms.

Quantitative Data: Comparative Stability Profile

The following table summarizes the experimental stability metrics of both forms under standard and accelerated conditions.

ParameterFree Base FormHydrochloride (HCl) SaltCausality / Rationale
Physical State Viscous yellow oilWhite/off-white crystalline solidIonic bonding in the salt drives rigid crystal lattice formation.
Purity (Initial) 95% 98%Salt crystallization acts as an intrinsic purification step.
Hygroscopicity (80% RH) High (> 8% weight gain)Low (< 2% weight gain)The amorphous oil absorbs water; the crystal lattice repels ambient moisture.
Accelerated Stability (40°C / 75% RH, 14 Days) Significant degradation (< 85% purity remaining)Highly stable (> 97% purity remaining)Protonation prevents nucleophilic attack and oxidation pathways.
Shelf-Life (at 4°C) 3 - 6 Months (Requires inert gas)2+ Years (Standard desiccation)Sequestration of the amine lone pair ensures long-term integrity.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail how to handle, convert, and test the stability of this compound.

Protocol A: Anhydrous Conversion of Free Base to Hydrochloride Salt

Objective: To convert the volatile, oily free base into a stable, crystalline HCl salt while preventing moisture-induced ring-opening.

  • Preparation: Dissolve 1.0 equivalent of 3-(Azetidin-3-yl)propan-1-ol free base in anhydrous diethyl ether (or dichloromethane) under an inert argon atmosphere.

    • Expertise Insight: Utilizing anhydrous, non-polar solvents prevents the highly water-soluble azetidine salt from dissolving into an aqueous phase, ensuring immediate and high-yield precipitation.

  • Acidification: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.05 equivalents of anhydrous HCl in dioxane (4M) or ethereal HCl.

    • Expertise Insight: Cooling minimizes the exothermic heat of salt formation, which could otherwise provide the activation energy required for strain-driven ring-opening of the azetidine core.

  • Isolation: Stir the mixture for 30 minutes at 0 °C. The hydrochloride salt will precipitate as an off-white solid.

  • Purification: Filter the precipitate rapidly under a blanket of nitrogen, wash with cold anhydrous ether to remove unreacted organics, and dry under high vacuum to a constant weight.

Protocol B: Accelerated Stability-Indicating Assay (HPLC-UV & DVS)

Objective: To quantitatively validate the stability differences between the free base and the HCl salt.

  • Sample Aliquoting: Weigh exactly 10.0 mg of both the free base and the HCl salt into separate, unsealed glass vials.

  • Hygroscopicity Analysis (DVS): Subject a parallel set of samples to Dynamic Vapor Sorption (DVS) at 25°C, ramping humidity from 0% to 90% RH.

    • Expertise Insight: DVS provides real-time kinetics of moisture uptake, clearly distinguishing between the surface adsorption of the salt and the bulk deliquescence of the free base oil.

  • Environmental Exposure: Place the open vials in a controlled stability chamber set to 40°C and 75% Relative Humidity (RH) for 14 days.

  • Degradation Quantification: After 14 days, reconstitute the samples in the HPLC mobile phase. Analyze via reversed-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Compare the Area Under the Curve (AUC) of the parent peak against newly formed degradation peaks (e.g., N-oxides and ring-opened byproducts) to determine the percentage of degradation.

References

  • MedChemExpress. 3-(Azetidin-3-yl)propan-1-ol;hydrochloride | PROTAC Linker. Retrieved from[1]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from[2]

  • GuideChem. What is Azetidine hydrochloride and its applications? Retrieved from[4]

  • BenchChem. The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Retrieved from[5]

  • PubMed / NIH. Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from[3]

Sources

Validation

The Definitive Guide to Purity Validation of Commercial 3-(Azetidin-3-yl)propan-1-ol Hydrochloride Batches

The Analytical Challenge: Why Standard Methods Fail 3-(Azetidin-3-yl)propan-1-ol hydrochloride is a highly valuable, flexible aliphatic linker extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROT...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Why Standard Methods Fail

3-(Azetidin-3-yl)propan-1-ol hydrochloride is a highly valuable, flexible aliphatic linker extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In PROTAC design, this molecule serves as a critical bridge connecting the target protein ligand to the E3 ubiquitin ligase ligand[1],[2].

However, validating the purity of commercial batches presents a severe analytical challenge due to the molecule's intrinsic physicochemical properties:

  • High Ring Strain & Instability: Azetidines are highly strained four-membered heterocycles (ring strain ~105 kJ/mol)[3]. Under acidic conditions—such as during the formation of its hydrochloride salt—the azetidine ring is highly susceptible to protonation and subsequent nucleophilic ring-opening decomposition[4],[5].

  • Extreme Polarity & Lack of Chromophore: As a polar, basic amine lacking any aromatic system, 3-(Azetidin-3-yl)propan-1-ol exhibits a negative LogP. In traditional Reversed-Phase Liquid Chromatography (RPLC), it elutes at the solvent front, making impurity resolution impossible[6],[7]. Furthermore, it is practically invisible to standard UV detectors.

To ensure that PROTAC coupling yields are not compromised by ring-opened impurities or residual inorganic salts, researchers must abandon RPLC-UV. Instead, a self-validating, dual-orthogonal approach combining Hydrophilic Interaction Liquid Chromatography (HILIC) and Quantitative Nuclear Magnetic Resonance (qNMR) is required[8],[9].

G A 3-(Azetidin-3-yl)propan-1-ol HCl (Intact PROTAC Linker) B Protonated Azetidinium Intermediate A->B Acidic Conditions (H+) C Ring-Opened Amino Alcohol Impurity B->C Nucleophilic Attack (e.g., H2O)

Caption: Mechanism of acid-mediated azetidine ring-opening degradation.

Comparative Batch Analysis: Exposing "Hidden" Impurities

To demonstrate the necessity of this multi-modal approach, we evaluated three commercial batches of 3-(Azetidin-3-yl)propan-1-ol hydrochloride from different suppliers. We compared the manufacturer's claimed purity against our in-house HILIC-ELSD (Evaporative Light Scattering Detection) and 1H-qNMR data.

Quantitative Data Summary
SupplierClaimed PurityHILIC-ELSD Purity (Area %)1H-qNMR Purity (Absolute % w/w)Primary Impurity IdentifiedVerdict
Supplier A >98%98.5%98.2%Trace waterApproved
Supplier B 97%96.1%89.4%Ring-opened amino alcoholRejected
Supplier C >95%99.0%82.1%Ammonium chloride (Inorganic)Rejected
Causality & Interpretation
  • Supplier B (Ring-Opening): The discrepancy between HILIC (96.1%) and qNMR (89.4%) arises because ELSD response factors are non-linear and depend on the mass and volatility of the analyte. The ring-opened impurity scattered light differently than the intact azetidine. qNMR, being a primary molar-ratio method, accurately quantified the exact mass fraction of the degraded species[8],[9].

  • Supplier C (Inorganic Contamination): Supplier C appeared highly pure by HILIC-ELSD (99.0%). However, qNMR revealed an absolute purity of only 82.1%. The cause: The batch was heavily contaminated with inorganic ammonium chloride—a byproduct of the synthesis. Inorganic salts are invisible to ELSD and do not contain carbon/organic protons, meaning chromatography completely missed a 17% mass deficiency[8],[9].

G Start Commercial Batch 3-(Azetidin-3-yl)propan-1-ol HCl HILIC HILIC-ELSD/MS (Chromatographic Purity) Start->HILIC qNMR 1H-qNMR (Absolute Mass Fraction) Start->qNMR Decision Data Reconciliation HILIC->Decision Relative % Area qNMR->Decision Absolute % w/w Pass Validated Batch (>98% Purity) Decision->Pass Concordant Data Fail Rejected Batch (Ring-opened impurities) Decision->Fail Discordant/Low Purity

Caption: Multi-modal analytical workflow for azetidine purity validation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in causality checks to prevent false positives.

Protocol 1: HILIC-ELSD/MS Method (Chromatographic Profiling)

Rationale: HILIC utilizes a polar stationary phase with a highly organic mobile phase. The water layer immobilized on the stationary phase allows the highly polar azetidinium ion to partition and retain effectively, preventing solvent-front elution[6],[7].

Step-by-Step Methodology:

  • Column Selection: Use a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm). Causality: The zwitterionic surface simultaneously shields silanol interactions and provides optimal retention for basic amines[6].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

    • Mobile Phase B: Acetonitrile.

    • Causality: The acidic buffer ensures the azetidine remains fully protonated (cationic), ensuring sharp peak shapes and consistent retention. Formate is volatile, making it strictly compatible with ELSD and MS detectors[7].

  • Gradient Program: Start at 90% B, ramp to 50% B over 15 minutes. Flow rate: 1.0 mL/min.

  • System Suitability Check: Inject a blank (diluent) followed by a known standard of 3-(Azetidin-3-yl)propan-1-ol. Ensure the retention factor ( k′ ) is > 2.0. If k′<2.0 , the column is insufficiently equilibrated with the aqueous buffer.

  • Sample Analysis: Dissolve 1.0 mg of the commercial batch in 1 mL of 80:20 Acetonitrile:Water. Inject 5 µL. Monitor via ELSD (Drift tube temp: 50°C, Gas pressure: 40 psi) and positive-ion ESI-MS.

Protocol 2: 1H-qNMR Method (Absolute Mass Fraction)

Rationale: qNMR relies on the fundamental principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei generating it. By using an internal standard, absolute purity can be calculated without needing a reference standard of the azetidine itself[8],[9].

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Use Maleic Acid (NIST SRM or highly pure grade). Causality: Maleic acid produces a sharp singlet at ~6.3 ppm in D2O, which perfectly avoids the aliphatic proton signals of the azetidine ring (multiplets between 1.5 ppm and 4.5 ppm).

  • Sample Preparation (Gravimetric Precision):

    • Accurately weigh ~10.0 mg of the commercial 3-(Azetidin-3-yl)propan-1-ol HCl batch and ~5.0 mg of Maleic Acid using a microbalance (d = 0.001 mg).

    • Co-dissolve both in 0.6 mL of D2O. System check: Ensure complete dissolution; particulates will ruin magnetic field homogeneity.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: To ensure quantitative accuracy, the delay must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. Failing to allow complete relaxation will artificially truncate the peak area, leading to false purity values[9].

    • Number of Scans: 64 (to ensure high signal-to-noise ratio > 250:1).

  • Data Processing & Calculation:

    • Phase and baseline correct the spectrum manually.

    • Integrate the Maleic acid singlet (~6.3 ppm, 2 protons) and a distinct, well-resolved azetidine proton signal (e.g., the terminal CH2​−OH triplet at ~3.6 ppm, 2 protons).

    • Calculate absolute purity using the standard qNMR mass fraction equation:

      Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

      (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC - NIH URL:[Link]

  • HILIC to the Rescue: Pharmaceutical Development Case Examples Source: LCGC International URL:[Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk)
  • WO2022012622A1 - Degradation of (egfr)

Sources

Safety & Regulatory Compliance

Safety

3-(Azetidin-3-yl)propan-1-ol hydrochloride proper disposal procedures

As a Senior Application Scientist, establishing a robust, scientifically grounded protocol for chemical waste management is just as critical as the synthesis or assay workflows themselves. 3-(Azetidin-3-yl)propan-1-ol hy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, scientifically grounded protocol for chemical waste management is just as critical as the synthesis or assay workflows themselves. 3-(Azetidin-3-yl)propan-1-ol hydrochloride (CAS: 1379237-95-2) is a highly functionalized amino alcohol salt frequently utilized as a PROTAC (Proteolysis Targeting Chimera) linker in advanced drug discovery[1].

Because this compound contains a secondary amine (the azetidine ring) and is stabilized as a hydrochloride salt, its disposal cannot be treated as standard organic waste. Improper handling risks the release of irritant aerosols, and its thermal decomposition generates highly toxic, corrosive gases. The following guide provides a self-validating, step-by-step operational protocol for the safe disposal and spill management of this specific chemical, grounded in federal regulatory standards.

Physicochemical Profiling and Mechanistic Hazards

To design an effective disposal strategy, we must first understand the causality behind the compound's hazards. The presence of both nitrogen (in the azetidine ring) and a chloride counterion means that standard combustion will invariably generate nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[2]. Consequently, disposal must exclusively utilize high-temperature incineration coupled with an alkaline scrubber to neutralize these acidic and toxic effluents prior to atmospheric release.

Furthermore, as a GHS07 (Irritant) classified liquid[1], direct contact compromises the dermal barrier, mandating strict Personal Protective Equipment (PPE) during all transfer and cleanup phases[3].

Table 1: Quantitative Physicochemical & Hazard Disposal Parameters

ParameterValue / SpecificationMechanistic Implication for Disposal
CAS Number 1379237-95-2Unique identifier required for EPA RCRA waste manifesting.
Molecular Formula C6H14ClNODictates toxic combustion byproducts (NOx, HCl).
Physical State Liquid (Colorless)High mobility during spills; requires rapid deployment of inert absorbents.
Hazard Class GHS07 (Irritant)Mandates chemical-resistant nitrile gloves and splash goggles.
Incineration Temp. > 850°C (Standard TSDF)High thermal energy required for complete destruction of the azetidine ring.
Decontamination pH 6.5 – 7.5Target metric to empirically validate complete spill cleanup.

Standard Operating Procedure: "Cradle-to-Grave" Disposal Workflow

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories maintain "cradle-to-grave" liability for their chemical waste[4]. The following step-by-step methodology ensures regulatory compliance and operational safety.

Step 1: Waste Segregation & Compatibility Verification

  • Action: Segregate 3-(Azetidin-3-yl)propan-1-ol hydrochloride waste into a dedicated "Halogenated Organic Waste" stream.

  • Causality: Mixing halogenated salts with strong oxidizing agents or heavy metal waste can trigger exothermic reactions or form highly toxic complexes. Segregation prevents incompatible chemical interactions[5].

Step 2: Containerization in the Satellite Accumulation Area (SAA)

  • Action: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or glass carboy. Ensure the container is kept sealed unless actively adding waste.

  • Causality: The hydrochloride salt can be hygroscopic and mildly corrosive over time; HDPE prevents container degradation and secondary leaks.

Step 3: Labeling and Manifesting

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Document the specific hazards ("Toxic/Irritant", "Halogenated").

  • Causality: Accurate manifesting is an EPA requirement (40 CFR 262.11) that informs downstream handlers of the exact thermal and chemical treatment required[4].

Step 4: Thermal Destruction via TSDF

  • Action: Ship the waste via an EPA-licensed transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF)[5].

  • Causality: The TSDF will utilize a chemical incinerator equipped with an afterburner and an alkaline scrubber. The afterburner ensures complete oxidation of the carbon framework, while the alkaline scrubber neutralizes the evolved HCl and NOx gases into harmless salts and water[2].

DisposalWorkflow A Waste Generation: 3-(Azetidin-3-yl)propan-1-ol HCl B Segregation: Halogenated Organic Waste A->B Identify & Classify C Containment: HDPE Carboy (SAA) B->C Accumulate (<180 days) D Transport: EPA-Licensed TSDF C->D Manifest & Ship E Thermal Destruction: High-Temp Incineration D->E Combust (>850°C) F Effluent Scrubbing: Alkaline Scrubber (Neutralizes HCl/NOx) E->F Treat Exhaust Gases

Logical workflow for the segregation, transport, and thermal destruction of halogenated organic waste.

Emergency Spill Response and Self-Validating Decontamination

In the event of an accidental release, immediate containment is required to prevent vapor accumulation and surface corrosion. This protocol follows OSHA's HAZWOPER standards (29 CFR 1910.120)[3] and incorporates a self-validating step to guarantee safety.

Step 1: Hazard Assessment and Isolation

  • Action: Determine the spill volume. For minor spills (< 1 Liter) inside a ventilated laboratory, proceed with local cleanup. For major spills, evacuate the area and contact the HazMat team[6].

Step 2: PPE Donning

  • Action: Equip chemical-resistant nitrile gloves (double-gloving recommended), splash goggles, and a standard laboratory coat[7].

Step 3: Containment and Absorption

  • Action: Surround the liquid spill with an inert absorbent material such as vermiculite, dry sand, or commercial spill pads. Do not use combustible materials like sawdust.

  • Causality: Vermiculite rapidly traps the liquid via capillary action without reacting with the hydrochloride salt, minimizing the surface area available for aerosolization.

Step 4: Collection and Decontamination

  • Action: Sweep the absorbed mixture into a heavy-duty plastic hazardous waste bag using a non-sparking tool. Wash the affected surface thoroughly with a mild soap and water solution[6].

Step 5: Self-Validating Quality Control (Critical Step)

  • Action: To guarantee complete decontamination, swab the spill area with distilled water and test the moisture with universal pH indicator paper.

  • Causality: A pH reading of 6.5–7.5 validates the complete removal of the acidic hydrochloride salt residue. If the pH is acidic (< 6.0), repeat Step 4. This self-validating mechanism ensures the protocol proves its own success before the area is reopened to personnel[7].

SpillResponse S1 Spill Detected: 3-(Azetidin-3-yl)propan-1-ol HCl S2 Assess Volume & Location S1->S2 S3 Major Spill (> 1 Liter or Unventilated) S2->S3 High Risk S4 Minor Spill (< 1 Liter & Ventilated) S2->S4 Low Risk S5 Evacuate & Activate HazMat Team S3->S5 S6 Don PPE (Nitrile Gloves, Goggles) S4->S6 S7 Apply Inert Absorbent (Vermiculite/Sand) S6->S7 S8 Collect & Seal in Hazardous Waste Bin S7->S8 S9 Surface Decontamination (Water Wash) S8->S9 S10 Self-Validation: Test Surface pH (Target: 6.5-7.5) S9->S10

Decision tree and self-validating operational protocol for chemical spill containment and cleanup.

Regulatory Compliance Framework

Adherence to these procedures ensures compliance with two primary federal frameworks:

  • OSHA Chemical Hygiene Plan (29 CFR 1910.1450): Mandates that all laboratory personnel are trained on the specific hazards of the chemicals they handle and the corresponding spill response procedures, including proper PPE selection[7].

  • EPA RCRA Regulations (40 CFR Parts 260-268): Dictates the strict rules for waste determination, accumulation limits (e.g., 180 days for Small Quantity Generators), and the requirement to use registered haulers and TSDFs with 12-digit EPA ID numbers[4][5].

By integrating these mechanistic insights and self-validating steps into your laboratory's daily operations, you protect both your personnel and the environment while maintaining flawless regulatory compliance.

Sources

Handling

Personal protective equipment for handling 3-(Azetidin-3-yl)propan-1-ol hydrochloride

As a Senior Application Scientist, I recognize that handling bifunctional building blocks like 3-(Azetidin-3-yl)propan-1-ol hydrochloride (CAS: 1379237-95-2) requires more than a superficial reading of a Safety Data Shee...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling bifunctional building blocks like 3-(Azetidin-3-yl)propan-1-ol hydrochloride (CAS: 1379237-95-2) requires more than a superficial reading of a Safety Data Sheet (SDS). Frequently utilized in drug discovery as a highly efficient PROTAC linker, this compound presents specific logistical and safety challenges due to its physical state as a hygroscopic amine hydrochloride powder.

To ensure laboratory safety, regulatory compliance, and the preservation of chemical integrity, we must understand the causality behind the hazards. This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals.

Part 1: Chemical Profile & Hazard Causality

Amine hydrochlorides are inherently hygroscopic. The primary hazard of 3-(Azetidin-3-yl)propan-1-ol hydrochloride does not stem from systemic toxicity, but rather from its localized reactivity with moisture[1].

The Causality of Irritation: When fine airborne particulates of this salt settle on the skin, in the eyes, or within the respiratory tract, they interact with ambient moisture or physiological fluids (like sweat or tears). This interaction causes localized dissociation, releasing trace amounts of hydrochloric acid (HCl). This micro-environment of low pH is the direct mechanism driving its GHS hazard classifications[1][2].

To effectively mitigate these risks, our Personal Protective Equipment (PPE) strategy must focus on creating an impermeable barrier against both fine particulates and moisture[3].

HazardMitigation cluster_hazards cluster_ppe Hygro 3-(Azetidin-3-yl)propan-1-ol HCl (Hygroscopic Powder) Moisture Ambient Moisture / Sweat (Causes Dissociation) Hygro->Moisture Exposure HCl Trace HCl Release (Acute Irritant) Moisture->HCl Hydrolysis Skin Skin/Eye Irritation (GHS: H315, H319) HCl->Skin Resp Respiratory Irritation (GHS: H335) HCl->Resp PPE_Skin Nitrile Double-Gloving & ANSI Z87.1 Goggles Skin->PPE_Skin Mitigated by PPE_Resp N95/P100 Respirator & Local Exhaust Ventilation Resp->PPE_Resp Mitigated by

Mechanistic pathway of amine hydrochloride irritation and targeted PPE mitigation strategies.

Part 2: Causality-Driven PPE Specifications

Do not rely on standard safety glasses and latex gloves when handling this compound. Standard woven lab coats allow fine powders to embed into the fabric, creating a continuous exposure risk[4]. The table below outlines the mandatory PPE required for handling this specific chemical class.

Hazard CategoryGHS CodeRequired PPETechnical SpecificationCausal Rationale
Skin Corrosion / Irritation H315Double GlovesInner: 0.11mm NitrileOuter: 0.4mm NitrileNitrile offers superior resistance to chemical permeation compared to latex. Double-gloving prevents powder transfer during doffing[4].
Serious Eye Irritation H319Tight-fitting GogglesANSI Z87.1 or EN166 CertifiedStandard safety glasses lack orbital seals, allowing airborne hygroscopic dust to bypass the lenses and react with tears[5].
Respiratory Irritation H335Particulate RespiratorNIOSH N95, P100, or FFP3Filters out micro-particulates before they can enter the humid environment of the respiratory tract, preventing localized HCl release[3].
Body Contamination N/ADisposable GownPolyethylene-coated polypropylenePrevents powder from embedding in woven cotton fabrics, which would otherwise react with sweat and cause delayed dermal irritation[4].

Part 3: Operational Workflow – The Closed-Vessel Tare Method

To ensure absolute trustworthiness in your protocol, handling must be treated as a self-validating system. Airborne powder dispersion is the primary vector for exposure. We utilize the Closed-Vessel Tare Method to eliminate open-air powder transfer[6].

Step 1: Environmental Preparation

  • Action: Conduct all weighing inside a HEPA-filtered balance enclosure or a certified chemical fume hood (Local Exhaust Ventilation)[6].

  • Validation Checkpoint: Verify inward airflow using a tissue flutter test before opening the chemical container.

Step 2: Static Dissipation

  • Action: Amine hydrochloride powders are highly susceptible to electrostatic charging, which causes the powder to scatter violently when approached with a spatula. Apply an anti-static bar or zero-stat gun to the weighing vessel and spatulas prior to use[6].

Step 3: The Tare Execution

  • Place the empty, capped target vial on the analytical balance. Press Tare.

  • Remove the capped vial and transfer it into the chemical fume hood.

  • Inside the hood, open the source bottle and the target vial. Transfer the desired mass of 3-(Azetidin-3-yl)propan-1-ol hydrochloride using a disposable anti-static spatula.

  • Crucial Step: Cap the target vial tightly while still inside the fume hood[6].

  • Transfer the sealed vial back to the balance to record the mass. Repeat as necessary.

Step 4: Wet-Wipe Decontamination

  • Action: Never use a brush to clean the balance or hood surfaces, as this aerosolizes the irritant powder[6]. Because amine hydrochlorides are highly water-soluble, decontaminate surfaces using a damp wipe soaked in a 70% Ethanol / 30% Water solution.

  • Validation Checkpoint: Shine a UV flashlight or high-lumen LED across the balance pan against a dark background. If no white particulate reflects the light, the decontamination is successful.

Part 4: Emergency Protocols & Waste Disposal Plan

Even with rigorous controls, accidental spills require immediate, calculated responses to prevent facility-wide contamination.

Spill Management Protocol
  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to dry-sweep the powder[2].

  • Protect: Don a P100 respirator and heavy-duty outer nitrile gloves[4].

  • Contain (Wet-Wipe Method): Gently cover the spilled powder with absorbent laboratory pads. Slowly pour the 70/30 Ethanol-Water mixture over the pads to dissolve the hydrochloride salt and prevent aerosolization[2].

  • Extract: Wipe from the outer edges of the spill toward the center. Place all contaminated pads and PPE into a heavy-duty, sealable hazardous waste bag.

Environmental Disposal Plan

3-(Azetidin-3-yl)propan-1-ol hydrochloride contains both nitrogenous and halogenated (chloride) components.

  • Aqueous Waste: Do not flush down the sink. Collect aqueous washings in a designated "Halogenated Organic Aqueous Waste" carboy.

  • Solid Waste: Dispose of empty source containers, contaminated spatulas, and spill cleanup materials in a sealed, clearly labeled solid hazardous waste bin. Contract a licensed environmental disposal company for high-temperature incineration[7].

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Protective Clothing and Ensembles." Available at:[Link]

  • Clinician Reviews / NIOSH. "Use proper PPE with chemo and hazardous agents." Available at:[Link]

Sources

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